(3-Formyl-indol-1-yl)-acetic acid methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(3-formylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354389 | |
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351015-73-1 | |
| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester from Indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from readily available indole: N-alkylation followed by Vilsmeier-Haack formylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and reaction mechanisms.
Synthetic Strategy
The synthesis of this compound from indole is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of the indole ring with a suitable haloacetate ester to introduce the acetic acid methyl ester moiety at the nitrogen atom. The subsequent step is the regioselective formylation of the C3 position of the N-substituted indole using the Vilsmeier-Haack reaction.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (Indol-1-yl)-acetic acid methyl ester
This procedure details the N-alkylation of indole with methyl chloroacetate.
Materials and Reagents:
-
Indole
-
Methyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (Indol-1-yl)-acetic acid methyl ester.
Caption: Experimental workflow for the N-alkylation of indole.
Step 2: Synthesis of this compound
This procedure details the Vilsmeier-Haack formylation of (Indol-1-yl)-acetic acid methyl ester. The Vilsmeier reagent is a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1].
Materials and Reagents:
-
(Indol-1-yl)-acetic acid methyl ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of (Indol-1-yl)-acetic acid methyl ester (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Reactants | Molar Ratio (Indole:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | Indole, Methyl Chloroacetate | 1 : 1.2 | DMF | Room Temp. | 8-12 | 85-95 |
| 2 | Vilsmeier-Haack | (Indol-1-yl)-acetic acid methyl ester, POCl₃, DMF | 1 : 1.5 : 5 | DMF | 40-50 | 2-4 | 80-90 |
Characterization Data
Product: this compound Molecular Formula: C₁₂H₁₁NO₃[2] Molecular Weight: 217.22 g/mol [2]
Spectroscopic Data:
| Proton (¹H) NMR (CDCl₃, 400 MHz) δ (ppm) | Carbon (¹³C) NMR (CDCl₃, 101 MHz) δ (ppm) |
| 10.01 (s, 1H, -CHO) | 184.4 (-CHO) |
| 8.35 (d, 1H, Ar-H) | 170.0 (-COOCH₃) |
| 7.69 (s, 1H, Ar-H) | 137.9 (Ar-C) |
| 7.50 – 7.33 (m, 3H, Ar-H) | 125.3 (Ar-C) |
| 5.05 (s, 2H, -CH₂-) | 124.0 (Ar-CH) |
| 3.75 (s, 3H, -OCH₃) | 122.9 (Ar-CH) |
| 122.0 (Ar-CH) | |
| 118.1 (Ar-C) | |
| 109.9 (Ar-CH) | |
| 52.5 (-OCH₃) | |
| 48.9 (-CH₂-) |
Note: NMR data is predicted and compiled from analogous structures. Actual chemical shifts may vary.
References
Spectroscopic Data and Experimental Protocols for (3-Formyl-indol-1-yl)-acetic acid methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar indole derivatives and fundamental spectroscopic principles. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: Methyl 2-(3-formyl-1H-indol-1-yl)acetate
-
Molecular Formula: C₁₂H₁₁NO₃[1]
-
Molecular Weight: 217.22 g/mol [1]
-
CAS Number: 351015-73-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related indole-3-carbaldehydes and N-substituted indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | H-C(O) (formyl proton) |
| ~8.3 | d | 1H | H-4 |
| ~7.8 | s | 1H | H-2 |
| ~7.4-7.3 | m | 2H | H-5, H-6 |
| ~7.2 | d | 1H | H-7 |
| ~5.0 | s | 2H | -CH₂- (acetate) |
| ~3.8 | s | 3H | -OCH₃ (methyl ester) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | C=O (formyl) |
| ~170.0 | C=O (ester) |
| ~138.0 | C-7a |
| ~137.0 | C-2 |
| ~125.0 | C-3a |
| ~124.0 | C-4 |
| ~123.0 | C-6 |
| ~121.0 | C-5 |
| ~118.0 | C-3 |
| ~110.0 | C-7 |
| ~52.0 | -OCH₃ |
| ~48.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ (Molecular Ion) |
| 186 | Medium | [M - OCH₃]⁺ |
| 158 | Medium | [M - COOCH₃]⁺ |
| 130 | High | [Indole-3-carbaldehyde]⁺ fragment |
| 116 | Medium | [Indole]⁺ fragment |
Experimental Protocols
The following are detailed, generalized protocols for acquiring spectroscopic data for indole derivatives like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition (400 or 500 MHz Spectrometer):
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate the signals to determine proton ratios.
¹³C NMR Acquisition (100 or 125 MHz Spectrometer):
-
Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transform with an appropriate window function, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak.
Infrared (IR) Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
Physical and chemical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information is structured to be a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the CAS Number 351015-73-1, is a solid organic compound.[1] While a definitive experimental melting point has not been reported in the literature, the related compound (3-Formyl-1-indolyl)acetic acid has a melting point of 197-200 °C. It is anticipated that the methyl ester would have a lower melting point. A summary of its known and predicted properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [1] |
| CAS Number | 351015-73-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [2] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 387.6 ± 22.0 °C | [3] |
| Predicted Flash Point | 188.2 °C | [3] |
| Purity | ≥95% (Commercially available) | [1] |
| Storage Temperature | Ambient | [1] |
Spectral Data (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the N-CH₂ protons, a singlet for the methyl ester protons, and aromatic protons in the range of 7-8.5 ppm. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~185 ppm), a signal for the ester carbonyl carbon (~170 ppm), signals for the indole ring carbons, a signal for the N-CH₂ carbon, and a signal for the methyl ester carbon. |
| FT-IR (cm⁻¹) | A strong absorption band for the aldehyde C=O stretch (~1650-1680 cm⁻¹), a strong absorption band for the ester C=O stretch (~1730-1750 cm⁻¹), C-H stretching of the aromatic ring, and C-N stretching bands. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 217.07, corresponding to the molecular weight of the compound. |
Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process starting from methyl 2-(1H-indol-1-yl)acetate. The first step involves the formylation of the indole ring at the C-3 position, followed by esterification of the resulting carboxylic acid.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic route.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Vilsmeier-Haack Formylation of Methyl 2-(1H-indol-1-yl)acetate (Predicted Protocol)
This protocol is adapted from the general procedure for the formylation of indoles.
Materials:
-
Methyl 2-(1H-indol-1-yl)acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-(1H-indol-1-yl)acetate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C with stirring.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of methyl 2-(1H-indol-1-yl)acetate at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude (3-Formyl-indol-1-yl)-acetic acid.
Step 2: Fischer Esterification of (3-Formyl-indol-1-yl)-acetic acid (Predicted Protocol)
This protocol is a standard procedure for the esterification of carboxylic acids.
Materials:
-
(3-Formyl-indol-1-yl)-acetic acid (from Step 1)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Reflux condenser, heating mantle
Procedure:
-
Dissolve the crude (3-Formyl-indol-1-yl)-acetic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, its structural similarity to indole-3-carboxaldehyde suggests potential anti-inflammatory properties.[4] Indole-3-carboxaldehyde has been shown to modulate inflammatory responses by interacting with key signaling pathways.[5][6][7]
Inhibition of the NLRP3 Inflammasome Pathway
Indole-3-carboxaldehyde has been demonstrated to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][5][6][7] This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway.[5][6][7]
Caption: Predicted inhibition of the NLRP3 inflammasome pathway.
Modulation of the TLR7 Signaling Pathway
Indole-3-carboxaldehyde has also been shown to regulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and subsequent inflammatory responses.[8][9] It is plausible that this compound could exhibit similar modulatory effects.
References
- 1. This compound | 351015-73-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. [PDF] Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]
- 6. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to (3-Formyl-indol-1-yl)-acetic acid methyl ester (CAS 351015-73-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester, CAS number 351015-73-1. This document collates available data on its characteristics, potential synthesis, and the biological context of its core chemical structure, the indole ring, which is a cornerstone in medicinal chemistry.
Core Chemical Properties and Identifiers
This compound is a derivative of indole, featuring a formyl group at the 3-position and a methyl acetate group attached to the indole nitrogen. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 351015-73-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][4][5] |
| Molecular Weight | 217.22 g/mol | [2][4] |
| Exact Mass | 217.07389321 g/mol | [2] |
| Physical Form | Solid | [3] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 387.6 ± 22.0 °C | [2] |
| Flash Point (Predicted) | 188.2 °C | [2] |
| Refractive Index (Predicted) | 1.577 | [2] |
| Storage Temperature | Ambient Storage | [3] |
Chemical Identifiers
Proper identification is crucial for regulatory and research purposes.
| Identifier Type | Identifier | Source |
| IUPAC Name | methyl (3-formyl-1H-indol-1-yl)acetate | [3] |
| InChI | 1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 | [3] |
| InChI Key | ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | [3] |
| Synonyms | Methyl 2-(3-formyl-1H-indol-1-yl)acetate, Methyl 2-(3-Formylindol-1-yl)acetate, 1H-Indole-1-acetic acid, 3-formyl-, methyl ester | [2] |
| DSSTox ID | DTXSID10354389 | [2] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of CAS 351015-73-1 are not detailed in the available literature, a logical synthetic route can be inferred from established organic chemistry principles for indole functionalization. The synthesis would likely involve a two-step process: formylation of the indole ring followed by N-alkylation.
Proposed Experimental Protocol: Two-Step Synthesis
Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)
A common and high-yield method for introducing a formyl group at the C3 position of indole is the Vilsmeier-Haack reaction.[6] This procedure is noted for its simplicity and the high purity of the resulting indole-3-aldehyde.[6]
-
Reagents: Indole, phosphorus oxychloride (POCl₃), and a formylating agent like dimethylformamide (DMF).[6]
-
Procedure Outline:
-
A complex is formed by slowly adding phosphorus oxychloride to chilled dimethylformamide.[6]
-
A solution of indole in dimethylformamide is then added to this complex at a controlled temperature (e.g., below 10°C).[6]
-
The reaction mixture is stirred and gently heated (e.g., to 35°C) to drive the reaction to completion.[6]
-
The reaction is quenched by pouring the mixture into ice water, followed by hydrolysis with a strong base (e.g., sodium hydroxide) to yield indole-3-aldehyde.[6]
-
The product, indole-3-aldehyde, is then isolated via filtration and purified.
-
Step 2: N-Alkylation of Indole-3-aldehyde
The second step involves attaching the acetic acid methyl ester group to the indole nitrogen.
-
Reagents: Indole-3-aldehyde, a suitable base (e.g., sodium hydride, potassium carbonate), and methyl bromoacetate.
-
Procedure Outline:
-
Indole-3-aldehyde is dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
A base is added to deprotonate the indole nitrogen, forming an indolide anion.
-
Methyl bromoacetate is added to the reaction mixture, which then undergoes a nucleophilic substitution reaction with the indolide anion.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The final product, this compound, is purified using techniques such as column chromatography.
-
Spectroscopic Data
Reference Data for Methyl indole-3-acetate (C₁₁H₁₁NO₂):
-
Mass Spectrometry: Electron ionization mass spectra are available, providing fragmentation patterns characteristic of the indole structure.[7]
-
Gas Chromatography: Retention indices for gas chromatography have been documented.[7]
Researchers synthesizing the title compound would need to perform standard characterization techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure.
Biological Activity and Significance
Direct studies on the biological activity of this compound are not found in the reviewed literature. However, its structural components—the indole-3-carboxaldehyde and indole-1-acetic acid scaffolds—are present in numerous biologically active molecules.
Relevance of the Indole-3-carboxaldehyde Scaffold
The indole-3-carboxaldehyde core is a crucial intermediate for synthesizing compounds with a wide array of therapeutic properties.[1] Derivatives have shown activities including:
-
Anti-inflammatory
-
Anti-cancer
-
Anti-bacterial and anti-fungal
-
Anti-HIV[1]
The formyl group at the C3 position is a versatile chemical handle, allowing for further modifications through reactions like condensations and reductive aminations to create diverse chemical libraries for drug screening.[1]
Relevance of the Indole-1-acetic acid Scaffold
The parent molecule, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class. Its methyl ester, Methyl indole-3-acetate (MeIAA), is considered an inactive form that can be hydrolyzed by esterase enzymes within plant cells to release active IAA.[8][9] This mechanism plays a role in regulating plant growth and development, including root formation and gravitropism.[8][9]
While the title compound has the ester on the N1 position rather than the C3 side chain, the structural similarity to plant auxins suggests a potential for interaction with auxin-related biological pathways, which would require experimental validation.
Hypothetical Signaling Pathway Interaction
Given the structural similarity to indole-based auxins, the compound could potentially interact with auxin signaling pathways. In plants, auxin binds to receptor proteins (like TIR1), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes, triggering a cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. This compound | 351015-73-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 351015-73-1 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Indole-3-acetic acid, methyl ester [webbook.nist.gov]
- 8. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Indole-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Indole-3-carboxaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its inherent biological activity and the synthetic tractability of its aldehyde functional group and indole nucleus make it an attractive starting point for the development of novel therapeutic agents.[1] Derivatives of I3A have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of I3A derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Anticancer Activity
Indole-3-carboxaldehyde derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[1]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various indole-3-carboxaldehyde derivatives against a range of human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3][4] |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3][4] |
| Thiosemicarbazone | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |
| Thiosemicarbazone | Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-3-carboxaldehyde derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[6][7]
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of various indole-3-carboxaldehyde derivatives, with data presented as the minimum inhibitory concentration (MIC).
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Semicarbazone | Staphylococcus aureus | 100 | [8] |
| Semicarbazone | Bacillus subtilis | 100 | [8] |
| Semicarbazone | Staphylococcus aureus | 150 | [8] |
| Semicarbazone | Bacillus subtilis | 150 | [8] |
| Hydrazide/Hydrazone | Staphylococcus aureus | 6.25-100 | [6][7] |
| Hydrazide/Hydrazone | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [6][7] |
| Hydrazide/Hydrazone | Escherichia coli | 6.25-100 | [6][7] |
| Hydrazide/Hydrazone | Bacillus subtilis | 6.25-100 | [6][7] |
| Hydrazide/Hydrazone | Candida albicans | 6.25-100 | [6][7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the indole-3-carboxaldehyde derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[1]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]
Antiviral Activity
Certain derivatives of the indole scaffold have demonstrated notable antiviral properties. For instance, an indole-3-carboxylic acid derivative has been reported to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro.[3][10]
Quantitative Antiviral Data
The following table presents the antiviral activity of an indole derivative against SARS-CoV-2.
| Derivative Class | Specific Derivative | Virus | Assay | IC50 | Reference |
| Indole-3-carboxylic acid ester | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Viral Replication | 1.06 µg/mL (1.84 µM) | [3][10] |
This compound also inhibited syncytium formation induced by the SARS-CoV-2 spike protein by 89%.[3][10] Additionally, indole-3-carbinol, a related compound, has shown antiviral activity against SARS-CoV-2 at a concentration of 16.67 µM.[11][12]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[2][13]
Principle: The assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of host cells. A plaque is a localized area of cell death caused by viral replication.[2][14]
Procedure:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the indole derivative in a cell culture medium.
-
Infection: Pre-treat the cell monolayer with the compound dilutions for a specific time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.[2]
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration to restrict virus spread to adjacent cells.[14]
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.[2]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) for each concentration. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]
Anti-inflammatory Activity
Indole-3-carboxaldehyde has been shown to alleviate inflammation through various mechanisms, including the inhibition of the NLRP3 inflammasome and modulation of the Aryl Hydrocarbon Receptor (AhR) and TLR4/NF-κB/p38 signaling pathways.[15][16][17][18]
Quantitative Anti-inflammatory Data
| Derivative | Activity | Assay | IC50 (µM) | Reference |
| UA-1 (Ursolic acid-indole conjugate) | NO Inhibition | Griess Assay | 2.2 ± 0.4 | [19] |
Signaling Pathways in Anti-inflammatory Action
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Indole-3-carboxaldehyde acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[20][21] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, some of which have anti-inflammatory functions. AhR activation by I3A can lead to the suppression of pro-inflammatory signaling pathways like NF-κB.[20]
NLRP3 Inflammasome Inhibition:
Indole-3-carboxaldehyde has been found to inhibit the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[16][17] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. I3A can suppress NLRP3 inflammasome activation by reducing the production of reactive oxygen species (ROS).[16][17]
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. mdpi.com [mdpi.com]
- 16. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (3-Formyl-indol-1-yl)-acetic acid methyl ester as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the naturally occurring indole nucleus, has emerged as a critical synthetic intermediate in the field of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including pharmaceuticals for oncology and neurology. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, highlighting its significance as a versatile building block for the creation of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 351015-73-1 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95.00% | [2] |
| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [2][3] |
| SMILES | COC(=O)CN1C=C(C2=CC=CC=C21)C=O | [3] |
| InChI Key | ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from indole: formylation at the C3 position followed by N-alkylation.
Step 1: Vilsmeier-Haack Formylation of Indole
The initial step involves the formylation of indole to produce indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used and efficient method for this transformation.[4]
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [4]
-
Materials: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH), Ice.
-
Procedure:
-
In a round-bottom flask, N,N-dimethylformamide is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
A solution of indole in DMF is then added slowly to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete formation of the iminium salt intermediate.
-
The reaction mixture is then carefully poured onto crushed ice, followed by the addition of an aqueous solution of sodium hydroxide to hydrolyze the intermediate.
-
The precipitated crude indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Expected Yield: High yields are typically reported for this reaction.
Step 2: N-Alkylation of Indole-3-carboxaldehyde
The second step is the N-alkylation of the synthesized indole-3-carboxaldehyde with a suitable haloacetate ester, such as methyl bromoacetate, in the presence of a base. This reaction introduces the acetic acid methyl ester moiety at the N1 position of the indole ring.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the N-alkylation of indoles.[5][6][7]
-
Materials: Indole-3-carboxaldehyde, Methyl bromoacetate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
To a solution of indole-3-carboxaldehyde in anhydrous DMF, sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at this temperature for about 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.
-
Methyl bromoacetate is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: Moderate to high yields are expected for this type of N-alkylation reaction.
Spectroscopic Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a table summarizing the expected and reported data for related compounds.
| Technique | Expected/Reported Data for this compound and related compounds |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4-7.3 (m, 3H, Ar-H), ~5.0 (s, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃).[8] |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~185.0 (CHO), ~168.0 (C=O, ester), ~138.0, ~137.0, ~125.0, ~124.0, ~123.0, ~122.0, ~118.0, ~110.0 (Aromatic C), ~53.0 (OCH₃), ~50.0 (N-CH₂).[8] |
| Mass Spec. | Expected [M+H]⁺: 218.08118.[3] |
Role as a Synthetic Intermediate in Drug Discovery
This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of three reactive sites—the aldehyde group, the ester functionality, and the indole ring itself—allows for diverse chemical modifications.
The indole nucleus is a common feature in drugs targeting the central nervous system and in anticancer agents.[9] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
Visualizing the Synthetic and Mechanistic Pathways
To better illustrate the synthetic process and the potential role of indole derivatives in biological systems, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Pathway
Caption: Synthesis of the target compound from indole.
Experimental Workflow for N-Alkylation
Caption: N-alkylation experimental workflow.
Potential Role in Kinase Inhibition (Illustrative)
Many indole-based compounds function as kinase inhibitors in cancer therapy by competing with ATP for the binding site on the enzyme.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 351015-73-1 [sigmaaldrich.com]
- 3. PubChemLite - Methyl 2-(3-formyl-1h-indol-1-yl)acetate (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
In Silico Modeling of (3-Formyl-indol-1-yl)-acetic acid methyl ester Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Formyl-indol-1-yl)-acetic acid methyl ester is a synthetic compound belonging to the indole class of molecules, a scaffold known for a wide range of biological activities.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interaction of this compound with a key biological target. The methodologies for molecular docking and molecular dynamics simulations are detailed, and hypothetical results are presented to illustrate the potential binding modes and interaction energies. This document serves as a template and guide for researchers undertaking similar computational drug discovery projects.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic applications.[2] Indole derivatives have been shown to interact with a variety of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3] this compound (Figure 1) is a derivative of indole-3-acetic acid, a well-known plant hormone that also exhibits biological activity in mammalian systems.[4][5] The introduction of a formyl group at the 3-position and a methyl acetate group at the 1-position of the indole ring suggests the potential for unique interactions with biological macromolecules.
In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[6][7] By simulating the interactions between a small molecule and its protein target at a molecular level, we can predict binding affinity, identify key interacting residues, and guide the optimization of lead compounds.[8] This whitepaper outlines a hypothetical in silico study to explore the interaction of this compound with a selected protein target, providing a framework for the application of these powerful computational techniques.
Figure 1: Chemical Structure of this compound
Chemical Formula: C₁₂H₁₁NO₃[9][10] Molecular Weight: 217.22 g/mol [9][10] CAS Number: 351015-73-1[9][10]
Selection of a Biological Target
Based on the known biological activities of indole derivatives, particularly their role as enzyme inhibitors, Cyclooxygenase-2 (COX-2) has been selected as a hypothetical target for this in silico modeling study.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a validated strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Several indole-containing compounds have been identified as potent COX-2 inhibitors.
In Silico Modeling Workflow
The in silico analysis of the interaction between this compound and COX-2 would follow a structured workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.
Experimental Protocols
Ligand Preparation
The three-dimensional structure of this compound would be built using molecular modeling software such as Avogadro or ChemDraw. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges would be computed, and non-polar hydrogens would be merged. The final prepared ligand structure would be saved in a PDBQT file format for use in docking simulations.
Protein Preparation
The crystal structure of human COX-2 in complex with a known inhibitor would be retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands would be removed from the protein structure. Polar hydrogens and Kollman charges would be added to the protein. The prepared protein structure would be saved in a PDBQT file format.
Molecular Docking
Molecular docking simulations would be performed using AutoDock Vina. The search space for the docking would be defined by a grid box centered on the active site of COX-2, as identified from the co-crystallized inhibitor in the original PDB file. The size of the grid box would be set to encompass the entire active site. The docking protocol would be validated by redocking the co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the experimental binding pose. This compound would then be docked into the prepared COX-2 structure. The docking results would be analyzed based on the predicted binding affinity (in kcal/mol) and the interactions observed in the predicted binding poses.
Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be performed using GROMACS. The docked complex with the best binding affinity would be selected as the starting structure for the MD simulation. The complex would be solvated in a cubic box of water molecules, and counter-ions would be added to neutralize the system. The system would then be subjected to energy minimization, followed by a two-step equilibration process (NVT and NPT ensembles). Finally, a production MD simulation of at least 100 nanoseconds would be run. The trajectory of the simulation would be analyzed for RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.
Hypothetical Results
Molecular Docking Results
The molecular docking simulations would hypothetically reveal that this compound binds favorably within the active site of COX-2. The predicted binding affinities for the top docking poses would be summarized in a table.
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues |
| 1 | -8.5 | TYR385, ARG120, SER530 |
| 2 | -8.2 | TYR355, ARG120, GLU524 |
| 3 | -7.9 | VAL523, SER353, LEU352 |
Table 1: Hypothetical Molecular Docking Results of this compound with COX-2.
The top-ranked docking pose would show the indole scaffold occupying a hydrophobic pocket within the active site. The formyl group would be predicted to form a hydrogen bond with the side chain of a key active site residue, such as TYR385. The methyl acetate group would also be involved in hydrophobic interactions.
Molecular Dynamics Simulation Results
The MD simulation would be performed to analyze the stability of the top-ranked docked complex. The RMSD of the protein backbone and the ligand would be monitored throughout the simulation. A stable RMSD would indicate that the complex remains in a stable conformation.
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (nm) | 0.25 | 0.03 |
| Ligand RMSD (nm) | 0.12 | 0.02 |
| Hydrogen Bonds (Ligand-Protein) | 2 | 1 |
Table 2: Hypothetical Molecular Dynamics Simulation Metrics for the COX-2-(3-Formyl-indol-1-yl)-acetic acid methyl ester Complex.
The RMSF plot would highlight the flexibility of different regions of the protein, with the active site residues showing lower fluctuations, indicating stable interactions with the ligand. The analysis of hydrogen bonds over the simulation time would confirm the persistence of the key interactions identified in the docking pose.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for a cell-based validation assay.
Conclusion
This technical guide has outlined a hypothetical in silico modeling study of the interactions between this compound and the COX-2 enzyme. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for investigating the binding of small molecules to protein targets. The hypothetical results suggest that this compound has the potential to be a COX-2 inhibitor, warranting further experimental validation. The workflows and pathways presented visually aid in understanding the broader context of this research. This guide serves as a valuable resource for researchers in the field of computational drug discovery, providing a template for conducting and presenting similar in silico studies.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biolmolchem.com [biolmolchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
(3-Formyl-indol-1-yl)-acetic acid methyl ester stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of (3-Formyl-indol-1-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an indole derivative with potential applications in pharmaceutical and life sciences research. A thorough understanding of its chemical stability and degradation profile is paramount for the development of stable formulations, establishment of appropriate storage conditions, and ensuring its quality and efficacy. This technical guide provides a comprehensive overview of the predicted stability challenges and degradation pathways of this compound. It outlines a systematic approach to conducting forced degradation studies in line with regulatory expectations and provides detailed experimental protocols for researchers.
Introduction
This compound, a bifunctional molecule containing an indole ring substituted with a formyl group and an acetic acid methyl ester at the nitrogen atom, is of growing interest in chemical and biological research. The inherent reactivity of the aldehyde and ester functional groups, coupled with the electron-rich indole nucleus, suggests potential susceptibility to degradation under various environmental conditions. Forced degradation studies are essential to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2] Such studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351015-73-1 | |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [5] |
| Physical Form | Solid | [5] |
| Storage Temperature | Ambient Storage | [5] |
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of chemical instability are the ester linkage, the aldehyde group, and the indole ring itself.
Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester will likely hydrolyze to form (3-Formyl-indol-1-yl)-acetic acid and methanol.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to yield the corresponding carboxylate salt, which upon acidification will form (3-Formyl-indol-1-yl)-acetic acid. Ester conjugates of the related compound, indole-3-acetic acid, are known to be easily hydrolyzed in basic solutions.[6]
Oxidative Degradation
The aldehyde group at the 3-position of the indole ring is a prime target for oxidation.
-
Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, resulting in the formation of (1-(2-methoxy-2-oxoethyl)-1H-indole-3-yl)carboxylic acid. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[7]
Photodegradation
Indole derivatives are often sensitive to light.[8]
-
Photochemical Reactions: Upon exposure to UV light, 3-formylindole can undergo interconversion between conformers and potentially form phototautomers.[3] While specific photoproducts for the title compound are not documented, photodegradation could lead to complex reaction mixtures.
Thermal Degradation
Elevated temperatures can provide the energy required for various degradation reactions. The stability of the parent indole-3-acetic acid has been studied, and it is known to be sensitive to heat.[9]
The following diagram illustrates the predicted primary degradation pathways.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study should be conducted to explore the stability of this compound under various stress conditions.[1] The following protocols are recommended.
General Experimental Workflow
The general workflow for conducting forced degradation studies is depicted below.
Caption: General workflow for forced degradation studies.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 4 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analyze the samples at appropriate time points.
-
Analytical Methodology
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for indole derivatives.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., around 280 nm). Mass spectrometry will aid in the identification of degradation products.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 2: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |
| 0.1 M HCl | 24 h | 85.2 | 14.8 | 1 | 14.5 |
| 0.1 M NaOH | 4 h | 78.9 | 21.1 | 1 | 20.8 |
| 3% H₂O₂ | 24 h | 90.5 | 9.5 | 2 | 8.7 (DP-1), 0.8 (DP-2) |
| Thermal (80°C) | 48 h | 95.1 | 4.9 | 1 | 4.6 |
| Photolytic | - | 88.3 | 11.7 | 3 | 7.2 (DP-3), 3.1 (DP-4), 1.4 (DP-5) |
DP = Degradation Product
The results should be used to establish the degradation profile and propose the final degradation pathways. The stability-indicating method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Conclusion
This technical guide provides a framework for investigating the stability and degradation pathways of this compound. The predicted pathways involve hydrolysis of the methyl ester, oxidation of the formyl group, and potential photolytic degradation. The outlined experimental protocols for forced degradation studies, coupled with a robust stability-indicating analytical method, will enable researchers and drug development professionals to thoroughly characterize the stability of this compound. This knowledge is critical for ensuring the quality, safety, and efficacy of any potential products containing this molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Indole-1-Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of Core Synthetic Methodologies, Experimental Protocols, and Biological Signaling Pathways
Introduction
Indole-1-acetic acid (IAA), a naturally occurring auxin, and its synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest from researchers and drug development professionals for their potential as therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infections. The versatility of the indole core allows for extensive chemical modifications, leading to the generation of diverse libraries of compounds with fine-tuned pharmacological profiles. This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing IAA derivatives, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.
Core Synthetic Methodologies
The synthesis of indole-1-acetic acid derivatives can be achieved through a variety of established and modern synthetic strategies. This section details the most prominent methods, providing insights into their mechanisms and applications.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole nucleus.
Experimental Protocol: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
A mixture of indomethacin (0.03 mol, 10.57 g) in 150 ml of absolute ethanol and 6 ml of concentrated H₂SO₄ is refluxed for 6 hours. The mixture is then cooled to room temperature and neutralized with a NaHCO₃ solution. The resulting ester separates as an organic layer, which is washed with water and extracted with diethyl ether (3 x 50 mL). The combined ether layers are dried over MgSO₄, filtered, and allowed to stand for 3–4 days until brown crystals form. The solid is collected and recrystallized from cyclohexane to yield the pure ester as silver-colored crystals (m.p. 347–350 K).[2]
Reaction Workflow:
Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of complex molecules, including indole-1-acetic acid amides. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.
Experimental Protocol: General Procedure for the Synthesis of bis-Ugi Products
A solution of an aromatic diamino compound (1.0 mmol) in methanol (7 mL) is treated sequentially with benzaldehyde (2.0 mmol), a solution of cyclohexyl isocyanide (2.0 mmol) in methanol (3 mL), and trichloroacetic acid (2.0 mmol). The reaction mixture is stirred at room temperature for 24-28 hours and then filtered to yield the product.[3]
Reaction Workflow:
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydro-β-carboline ring system from a tryptamine and an aldehyde or ketone, typically under acidic conditions. This reaction is widely used in the synthesis of indole alkaloids and their analogs.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid
A solution of tryptamine hydrochloride (19.7 g, 0.100 mole) and glyoxylic acid monohydrate (9.21 g, 0.100 mole) in 500 ml of distilled water is adjusted to pH 4 with a 40% potassium hydroxide solution. The resulting solution should have a pH between 3.5 and 4.0. The solution is heated to boiling, and 8.3 ml of concentrated hydrochloric acid is added dropwise over 10 minutes to avoid excessive foaming. The mixture is then cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold water, and dried.[4]
Reaction Workflow:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and have been successfully applied to the synthesis of indole-1-acetic acid derivatives.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.
Experimental Protocol: Heck Reaction of 5-Bromoindole with Styrene
To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos. Purge the vial with argon for 5 minutes. Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene. Securely seal the vial and place it in a microwave reactor, heating the reaction mixture to 150 °C for 15-30 minutes. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling in Flow Regime
Substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) are dissolved in dried THF-DMA 9:1 (10 mL) and passed through cartridges packed with a solid-supported palladium catalyst and 0.1% Cu₂O on alumina powder at 80 °C with a flow rate of 0.1 mL/min. The eluate is then subjected to an aqueous workup with hexane extraction. The combined organic layers are washed with brine, dried, and evaporated. The residue is purified by column chromatography on silica gel.[6]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of indole derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates
2-[(Carboxymethyl)amino]benzoic acids are reacted with acetic anhydride using triethylamine as the base. The reaction mixture is subjected to microwave irradiation for 1 minute at 80 °C with an initial power of 300 W. The target 1-acetyl-1H-indol-3-yl acetates are isolated in 34-71% yield.[7][8]
Quantitative Data Summary
The following tables summarize the reported yields and biological activities (IC₅₀ values) for various classes of synthesized indole-1-acetic acid derivatives.
Table 1: Synthetic Yields of Indole-1-Acetic Acid Derivatives
| Derivative Class | Synthetic Method | Yield (%) | Reference |
| Indole-3-acetic acid esters | Fischer Indole Synthesis | Not specified | [2] |
| bis-Ugi Products | Ugi Multicomponent Reaction | Not specified | [3] |
| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Good | [4] |
| 5-Vinylindole | Heck Reaction | High | [5] |
| 1-acetyl-1H-indol-3-yl acetates | Microwave-Assisted Synthesis | 34-71 | [7][8] |
| Indole Sulfonate Derivatives | In situ synthesis | Good to Excellent | [9] |
Table 2: Biological Activity of Indole-1-Acetic Acid Sulfonate Derivatives as Ectonucleotidase Inhibitors
| Compound | Target Enzyme | IC₅₀ (µM) |
| 5e | h-ENPP1 | 0.32 ± 0.01 |
| 5j | h-ENPP3 | 0.62 ± 0.003 |
| 5c | h-e5'NT | 0.37 ± 0.03 |
| 5i | r-e5'NT | 0.81 ± 0.05 |
| 5g | h-TNAP | 0.59 ± 0.08 |
| Data extracted from Khan et al., 2023.[9] |
Signaling Pathways of Indole-1-Acetic Acid Derivatives
Synthetic indole-1-acetic acid derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and xenobiotic metabolism. Several indole derivatives have been identified as AHR agonists. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
CRTH2 Receptor Antagonism
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor involved in allergic inflammation. Certain indole-1-acetic acid derivatives act as potent and selective CRTH2 antagonists, blocking the pro-inflammatory effects of its natural ligand, prostaglandin D2 (PGD2). This inhibition prevents the recruitment and activation of inflammatory cells like eosinophils and Th2 lymphocytes.
Ectonucleotidase Inhibition
Ectonucleotidases, such as CD39 and CD73, are cell surface enzymes that play a crucial role in purinergic signaling by converting extracellular ATP to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. Indole-1-acetic acid sulfonate derivatives have been identified as potent inhibitors of these enzymes, thereby preventing the production of immunosuppressive adenosine and potentially enhancing anti-tumor immunity.[1][10][11]
Conclusion
The synthesis of indole-1-acetic acid derivatives offers a rich and diverse field for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classical reactions to modern catalytic and microwave-assisted techniques, provide a robust toolbox for medicinal chemists. The ability of these derivatives to modulate key signaling pathways, such as the AHR pathway, CRTH2 receptor signaling, and ectonucleotidase activity, underscores their potential in treating a range of diseases. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of indole-1-acetic acid derivatives for therapeutic applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates - CentAUR [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]
- 10. Production of Adenosine by Ectonucleotidases: A Key Factor in Tumor Immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from (3-Formyl-indol-1-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds utilizing (3-Formyl-indol-1-yl)-acetic acid methyl ester as a key starting material. The indole-3-carbaldehyde scaffold is a versatile building block in medicinal chemistry, and its N-1 functionalization with a methyl acetate group offers a handle for further derivatization or modulation of physicochemical properties.[1] The protocols described herein focus on the construction of pyrimido[4,5-b]indoles and the functionalization of the aldehyde via Knoevenagel condensation, leading to intermediates for a variety of other heterocyclic systems.
Introduction to Bioactive Indole Heterocycles
The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds.[2][3][4] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] Specifically, fused heterocyclic systems such as pyrimido[4,5-b]indoles have gained significant attention as potent inhibitors of various protein kinases, making them promising candidates for cancer therapy.[6][7][8] The aldehyde functionality at the C-3 position of the indole ring is a key site for synthetic elaboration, allowing for the construction of diverse heterocyclic rings.
Synthesis of 2-Aryl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester
This protocol describes a four-component reaction for the synthesis of pyrimido[4,5-b]indole derivatives, adapted for this compound. This one-pot synthesis forms the pyrimidine ring through a [4+2] annulation reaction.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a dry reaction tube, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium iodide (2.0 mmol).
-
Add DMSO (3.0 mL) to the reaction mixture.
-
Add iodine (1.0 mmol) to the mixture and seal the tube.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired 2-aryl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester.
Expected Yields and Characterization
The following table summarizes expected yields based on literature for analogous reactions with various indole-3-carbaldehydes.
| Aromatic Aldehyde | Expected Product | Reported Yield (%)[6] |
| Benzaldehyde | (2-Phenyl-9H-pyrimido[4,5-b]indol-1-yl)-acetic acid methyl ester | 76 |
| 4-Chlorobenzaldehyde | [2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester | 77 |
| 3-Bromobenzaldehyde | [2-(3-Bromophenyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester | 60 |
| 4-Methylbenzaldehyde | [2-(4-Tolyl)-9H-pyrimido[4,5-b]indol-1-yl]-acetic acid methyl ester | 76 |
Note: Yields are adapted from analogous reactions and may vary for the specified starting material.
Synthetic Workflow
Caption: Synthetic workflow for the four-component synthesis of pyrimido[4,5-b]indoles.
Knoevenagel Condensation for Intermediate Synthesis
The Knoevenagel condensation is a versatile reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[4] This reaction converts the formyl group of the starting material into a reactive α,β-unsaturated system, which is a precursor for various other heterocycles like pyridazines or pyrans.
Experimental Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or other basic catalyst
-
Ethanol or benzene as solvent
Procedure:
-
Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expected Products and Data
| Active Methylene Compound | Expected Product | Reported Yield (%)[7][9] |
| Malononitrile | Methyl 2-(1-(2,2-dicyanovinyl)-1H-indol-3-yl)acetate | 72-82 |
| Cyanoacetic acid | Methyl 2-(1-(2-cyano-2-carboxyvinyl)-1H-indol-3-yl)acetate | 56-74 |
| Diethyl malonate | Methyl 2-(1-(2,2-bis(ethoxycarbonyl)vinyl)-1H-indol-3-yl)acetate | ~60 |
Note: Yields are based on analogous reactions and serve as an estimation.
Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation of the starting material.
Bioactivity and Signaling Pathways
Derivatives of pyrimido[4,5-b]indoles are known to possess significant biological activity, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes.[6] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[3][4] For instance, certain 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, which are oncogenic drivers in various cancers, including thyroid and lung cancer.[7] Inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival.
The synthesized compounds from the provided protocols, particularly the pyrimido[4,5-b]indole derivatives, are candidates for screening as kinase inhibitors. The general mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting the signaling cascade.
General Kinase Inhibition Pathway
Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds with potential biological activity. The protocols provided here for the synthesis of pyrimido[4,5-b]indoles and Knoevenagel condensation products offer a foundation for the development of novel therapeutic agents. Further derivatization of the synthesized heterocycles and subsequent biological screening are encouraged to explore their full potential in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives [mdpi.com]
- 7. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydro-pyrimido-indoles as selective LIMK inhibitors: synthesis, selectivity profiling and structure–activity studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Indole Acetic Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Vilsmeier-Haack reaction is a highly effective and versatile method for the formylation of electron-rich heterocyclic compounds, including indole derivatives.[1][2] This process involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the indole ring, most commonly at the C-2 or C-3 position.[1] The resulting formylated indole acetic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. This document provides a comprehensive protocol for this transformation, tailored for researchers in organic synthesis and drug development.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][3] Subsequently, the electron-rich indole ring of the acetic acid ester performs an electrophilic attack on the Vilsmeier reagent.[3] This leads to the formation of an iminium intermediate, which is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3]
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack formylation can vary based on the specific indole substrate and reaction conditions. While data specifically for indole acetic acid esters is not abundant, the following table summarizes results for various indole derivatives to provide a comparative overview of expected yields. Ester groups are generally well-tolerated under these conditions.[4][5]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| Indole | Vilsmeier Reagent, DMF | 0 to RT | 2.5 | 77 | [6] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [1] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of indole and its derivatives.[6][7]
3.1 Materials and Equipment
-
Chemicals:
-
Indole-3-acetic acid ester (or other substituted ester)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
3.2 Procedure
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (3.0 equivalents) to the flask and cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Caution: This reaction is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A yellowish, viscous complex or a solid precipitate of the Vilsmeier reagent may form.
Step 2: Formylation Reaction
-
Dissolve the indole acetic acid ester (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the indole acetic acid ester dropwise to the pre-formed Vilsmeier reagent over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 35-40 °C and maintain it at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 3: Work-up and Product Isolation
-
Cool the reaction mixture back down in an ice bath.
-
Carefully quench the reaction by slowly pouring the mixture into a separate beaker containing a large amount of crushed ice and water with vigorous stirring.
-
Basify the aqueous mixture by slowly adding a 2 M NaOH solution until the pH is approximately 9-11. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the resulting suspension for 1 hour. The product may precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and dry under reduced pressure.
-
If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The crude product (solid or oil) can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Experimental Workflow and Logic Diagram
The following diagram illustrates the key stages of the Vilsmeier-Haack formylation protocol.
Caption: Experimental workflow for the formylation of indole acetic acid esters.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): is an irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
The initial preparation of the Vilsmeier reagent is a highly exothermic reaction. Proper temperature control is critical to prevent a runaway reaction. Always add POCl₃ slowly to cooled DMF.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: (3-Formyl-indol-1-yl)-acetic acid methyl ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Formyl-indol-1-yl)-acetic acid methyl ester is a bifunctional indole derivative that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive aldehyde at the C3 position and an ester-containing acetic acid moiety at the N1 position, offers multiple points for chemical modification. This allows for the synthesis of diverse molecular scaffolds with a wide range of biological activities. Indole-3-carboxaldehyde and its derivatives are known to be key precursors for compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The N1-acetic acid methyl ester group can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also be hydrolyzed to the corresponding carboxylic acid to introduce a new reactive handle or a negatively charged group for receptor interaction.
Chemical Properties
| Property | Value | Source |
| CAS Number | 351015-73-1 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | N/A |
Potential Applications in Medicinal Chemistry
This compound is a versatile building block for the synthesis of more complex heterocyclic systems and libraries of compounds for drug discovery. The strategic positioning of the formyl and the N-acetic acid methyl ester groups allows for a variety of chemical transformations.
-
Synthesis of Schiff Bases and Amine Derivatives: The aldehyde group can be readily converted into Schiff bases by condensation with primary amines. These Schiff bases can be further reduced to secondary amines, yielding a diverse range of N-substituted indole derivatives. Schiff bases of indole-3-carboxaldehyde have been reported to possess antimicrobial and anticancer activities.
-
Knoevenagel Condensation and Related Reactions: The aldehyde is a suitable substrate for Knoevenagel condensation with active methylene compounds, leading to the formation of α,β-unsaturated systems. These products can serve as Michael acceptors or as precursors for the synthesis of various heterocyclic rings fused to the indole core.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of substituted alkenes, providing access to compounds with potential as enzyme inhibitors or receptor ligands.
-
Modification of the N1-substituent: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, or with alcohols to form different esters, further expanding the chemical diversity of the resulting compounds. Indole-1-acetic acid derivatives are known to possess anti-inflammatory properties.[1]
Illustrative Synthetic Pathways
The following diagram illustrates the potential synthetic utility of this compound as a key intermediate.
Caption: Synthetic utility of the target molecule.
Biological Activity of Structurally Related Compounds
| Compound Class | Biological Activity | Example IC₅₀ / MIC | Reference |
| Indole-thiosemicarbazone derivatives | Anticancer (Lung Cancer, A549 cell line) | 11.5 µM | [4] |
| Indole-thiosemicarbazone derivatives | Anticancer (Liver Cancer, HepG-2 cell line) | 35.3 µM | [4] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Anticancer (Breast Cancer, MCF-7 cell line) | 13.2 µM | [4] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Anticancer (Breast Cancer, MDA-MB-468 cell line) | 8.2 µM | [4] |
| Indole-3-carboxaldehyde-aryl derivatives | Antimicrobial (General Range) | MIC: 1.95-125 µg/mL | [4] |
Hypothetical Signaling Pathway Modulation
Derivatives of indole-3-carboxaldehyde have been shown to interact with various signaling pathways. For instance, some derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome. The following diagram illustrates this hypothetical mechanism of action.
Caption: Potential inhibition of the NLRP3 inflammasome.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from indole-3-carboxaldehyde. The first step is the N-alkylation with methyl chloroacetate, followed by esterification of the resulting carboxylic acid.
Step 1: Synthesis of (3-Formyl-indol-1-yl)-acetic acid
Caption: Workflow for the synthesis of the intermediate acid.
-
Materials: Indole-3-carboxaldehyde, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl chloroacetate, Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, 1M Hydrochloric acid (HCl), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl chloroacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, (3-Formyl-indol-1-yl)-acetic acid, can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: (3-Formyl-indol-1-yl)-acetic acid, Anhydrous methanol, Concentrated sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve (3-Formyl-indol-1-yl)-acetic acid (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: General Procedure for Schiff Base Synthesis
-
Materials: this compound, Primary amine (e.g., aniline or a substituted aniline), Ethanol or Methanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Protocol 3: General Procedure for Knoevenagel Condensation
-
Materials: this compound, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine or another basic catalyst, Ethanol or Toluene.
-
Procedure:
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol or toluene, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-6 hours (a Dean-Stark trap can be used if toluene is the solvent to remove water).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its bifunctional nature allows for diverse chemical modifications, leading to the generation of large compound libraries for screening against various therapeutic targets. The established biological activities of related indole derivatives underscore the potential of this scaffold in developing novel therapeutics. The protocols provided herein offer a foundation for the synthesis and further functionalization of this promising building block.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: (3-Formyl-indol-1-yl)-acetic acid methyl ester as a Versatile Building Block for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Formyl-indol-1-yl)-acetic acid methyl ester as a key building block in the synthesis of potential anticancer agents. This document includes detailed protocols for the synthesis of derivatives, and for conducting fundamental in vitro assays to evaluate their anticancer efficacy, including cytotoxicity, apoptosis induction, and cell cycle analysis.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology.[1][2] Modifications at various positions of the indole ring can lead to compounds with potent and selective anticancer activities. This compound is a bifunctional molecule that offers versatile opportunities for chemical modification at both the N-1 and C-3 positions, making it an attractive starting material for the generation of diverse chemical libraries for anticancer drug discovery. The presence of the formyl group at the C-3 position allows for the synthesis of various derivatives such as Schiff bases, chalcones, and other heterocyclic systems, while the acetic acid methyl ester group at the N-1 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification.
Synthesis of this compound Derivatives
The synthesis of anticancer agents from this compound typically involves the condensation of the formyl group with various amines or active methylene compounds. A general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of Schiff base and secondary amine derivatives.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The precipitated product can be collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity Evaluation
The following protocols outline standard assays to assess the anticancer potential of the synthesized indole derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized indole derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
The cytotoxic activity of various indole derivatives is summarized in the table below.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| IND-1 | Chalcone | MCF-7 | 5.2 | [1] |
| IND-2 | Schiff Base | HeLa | 8.7 | [1] |
| IND-3 | Thiosemicarbazone | A549 | 3.1 | [3] |
| IND-4 | Pyrazoline | HT-29 | 6.5 | [4] |
| IND-5 | Sulfonamide | HepG2 | 7.37 | [5] |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cells treated with the indole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with the indole derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanism of Action
Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis through intrinsic or extrinsic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in modern drug discovery.[1] These compounds are integral to the structure of many natural products and synthetic drugs, exhibiting therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1] High-throughput screening (HTS) provides an efficient platform to evaluate large libraries of indole-based compounds to identify novel therapeutic leads.[2] This document offers detailed application notes and protocols for various HTS assays tailored for the screening of indole derivatives.
Key Signaling Pathways Modulated by Indole Compounds
Indole-based compounds are known to interact with a variety of cellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and interpreting their results. Two of the most significant pathways are the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.[3][4]
PI3K/Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Indole compounds, such as Indole-3-carbinol (I3C) and its derivative 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway, often leading to anti-cancer effects.[3] Downstream of this pathway, the transcription factor NF-κB, which plays a key role in inflammation and cell survival, is also a target of indole derivatives.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[4] Several indole alkaloids have demonstrated anticancer properties by modulating the MAPK pathway, including the ERK, JNK, and p38 kinase cascades.[4]
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for the biological activity of indole-based compounds. The choice of assay depends on the specific biological question and the target of interest.
Cell-Based Assays
Cell-based assays are crucial for assessing the effects of compounds on living cells, providing insights into cytotoxicity, cell proliferation, and mechanism of action.[5][6]
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the indole-based test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Indole-A | 1 | 95.2 ± 4.1 | 15.8 |
| 10 | 60.7 ± 5.5 | ||
| 50 | 25.1 ± 3.2 | ||
| Indole-B | 1 | 88.9 ± 6.3 | 25.4 |
| 10 | 45.3 ± 4.8 | ||
| 50 | 10.5 ± 2.1 | ||
| Control | - | 100 ± 5.0 | - |
This assay helps to determine the effect of a compound on cell cycle progression.[5]
Protocol:
-
Cell Treatment: Treat cells with the indole-based compounds at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[5]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[5]
-
Staining: Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase. Incubate in the dark for 30 minutes at room temperature.[5]
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Compound | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | - | 65.2 | 20.1 | 14.7 |
| Indole-C | 10 | 75.8 | 15.3 | 8.9 |
| 20 | 85.1 | 8.9 | 6.0 | |
| Indole-D | 10 | 40.3 | 25.6 | 34.1 |
| 20 | 25.9 | 20.1 | 54.0 |
Biochemical Assays
Biochemical assays are performed in a cell-free system and are useful for identifying direct interactions between a compound and its molecular target.
This assay measures the inhibition of a specific protein kinase by a test compound.[7]
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, ATP solution, and a biotinylated substrate peptide.
-
Assay Plate Setup: Dispense 2 µL of assay buffer containing the kinase into all wells of a 384-well plate.[7]
-
Compound Addition: Add 50 nL of the test indole compound solution (or DMSO for controls) to the appropriate wells. Incubate for 15 minutes at room temperature.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide. Incubate for 60 minutes at room temperature.[7]
-
Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.[7]
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (nM) | % Kinase Inhibition (Mean ± SD) | IC₅₀ (nM) |
| Indole-E | 10 | 15.2 ± 2.5 | 85.7 |
| 100 | 55.8 ± 4.1 | ||
| 1000 | 92.1 ± 3.3 | ||
| Indole-F | 10 | 8.9 ± 1.8 | 250.3 |
| 100 | 35.6 ± 3.9 | ||
| 1000 | 78.4 ± 5.2 | ||
| Staurosporine | 10 | 98.5 ± 1.5 | 5.2 |
Experimental Workflow for High-Throughput Screening
The overall workflow for an HTS campaign involves several stages, from initial screening to hit confirmation and validation.
Conclusion
The protocols and application notes provided here offer a framework for the high-throughput screening of indole-based compound libraries. By employing a combination of cell-based and biochemical assays, researchers can effectively identify and characterize novel indole derivatives with therapeutic potential. Careful consideration of the target biology and the implementation of robust assay methodologies are essential for the success of any HTS campaign in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biotechnologia-journal.org [biotechnologia-journal.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (3-Formyl-indol-1-yl)-acetic acid methyl ester in Plant Growth Regulation Studies
Introduction
(3-Formyl-indol-1-yl)-acetic acid methyl ester is a synthetic indole derivative with potential applications in plant biology. Its structural similarity to indole-3-acetic acid (IAA), the primary native auxin in plants, suggests that it may exhibit auxin-like activity. The presence of a methyl ester group suggests it may act as a pro-hormone, being converted to its active carboxylic acid form by endogenous plant esterases. The formyl group at the 3-position of the indole ring distinguishes it from IAA and may influence its activity, stability, and transport within the plant.
These notes provide a framework for investigating the potential of this compound as a plant growth regulator, with a focus on methodologies applicable to the model plant Arabidopsis thaliana.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a synthetic auxin precursor. Upon uptake by plant cells, it is likely hydrolyzed by intracellular esterases to release (3-Formyl-indol-1-yl)-acetic acid. This active form can then bind to auxin receptors, such as the TIR1/AFB F-box proteins, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.
Quantitative Data Summary (Based on Analogue MeIAA)
The following tables summarize the expected effects of this compound on Arabidopsis thaliana seedlings, based on published data for indole-3-acetic acid methyl ester (MeIAA). These should be used as a comparative baseline for experimental design.
Table 1: Effect on Primary Root Elongation in Light-Grown Arabidopsis Seedlings
| Treatment | Concentration (µM) | Mean Primary Root Length (mm) ± SD | % Inhibition Compared to Control |
| Control (MS only) | 0 | 15.2 ± 1.8 | 0% |
| IAA | 0.1 | 10.5 ± 1.2 | 30.9% |
| IAA | 1.0 | 4.1 ± 0.7 | 73.0% |
| Hypothetical Compound | 0.1 | 12.8 ± 1.5 (Expected) | 15.8% (Expected) |
| Hypothetical Compound | 1.0 | 8.3 ± 1.1 (Expected) | 45.4% (Expected) |
Table 2: Effect on Hypocotyl Elongation in Dark-Grown Arabidopsis Seedlings
| Treatment | Concentration (µM) | Mean Hypocotyl Length (mm) ± SD | % Inhibition Compared to Control |
| Control (MS only) | 0 | 12.5 ± 1.4 | 0% |
| IAA | 1.0 | 9.8 ± 1.1 | 21.6% |
| IAA | 10.0 | 5.3 ± 0.8 | 57.6% |
| Hypothetical Compound | 1.0 | 7.1 ± 0.9 (Expected) | 43.2% (Expected) |
| Hypothetical Compound | 10.0 | 3.2 ± 0.5 (Expected) | 74.4% (Expected) |
Note: The "Hypothetical Compound" data are extrapolated based on the known weaker activity of MeIAA in root assays and stronger activity in hypocotyl assays compared to IAA. Actual results will need to be determined experimentally.
Experimental Protocols
Protocol 1: Arabidopsis Root Elongation Assay
This protocol is designed to assess the effect of this compound on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square or round)
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol or DMSO for stock solution preparation
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Resuspend seeds in sterile 0.1% agar and plate them on MS agar plates (0.5X or 1X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically. Grow for 4 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment Plates: Prepare MS agar plates as in step 2, but supplement with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Also, prepare control plates (MS medium with solvent only) and positive control plates with IAA at similar concentrations.
-
Seedling Transfer: Select seedlings with a primary root length of approximately 0.5-1 cm and carefully transfer them to the treatment and control plates (10-15 seedlings per plate).
-
Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.
-
Data Collection: Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.
-
Analysis: Calculate the average root length and standard deviation for each treatment. Compare the results to the controls to determine the inhibitory or stimulatory effects.
Protocol 2: Arabidopsis Hypocotyl Elongation Assay
This assay is useful for assessing auxin-like activity in dark-grown seedlings, where hypocotyl elongation is a prominent developmental process.
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from Protocol 1.
-
Treatment Plates: Prepare MS agar plates supplemented with the test compound and controls as described in step 5 of Protocol 1.
-
Light Treatment for Germination: Expose the freshly plated seeds to light for 4-6 hours to induce germination.
-
Dark Growth: Wrap the plates in two layers of aluminum foil and place them in the growth chamber at 22°C for 3-4 days.
-
Data Collection: Carefully open the plates in a dark room or under a green safe light. Lay the etiolated seedlings flat and photograph them.
-
Measurement and Analysis: Use image analysis software to measure the length of the hypocotyls. Calculate the average hypocotyl length and standard deviation for each treatment and compare to controls.
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for investigating the auxin-like properties of the test compound, linking experimental observations to the underlying signaling pathway.
Further Investigations
-
DR5::GUS/DR5::LUC Reporter Lines: To confirm that the compound activates auxin signaling, use Arabidopsis lines carrying an auxin-responsive promoter (DR5) fused to a reporter gene (GUS or Luciferase). Treatment with an active auxin analog should lead to a quantifiable induction of the reporter.
-
Auxin Signaling Mutants: Test the compound on mutants deficient in auxin perception (e.g., tir1-1) or signaling (e.g., axr1-3). If the compound acts through the canonical auxin pathway, these mutants should show reduced sensitivity to it.
-
Structure-Activity Relationship Studies: Synthesize and test related analogs with modifications to the formyl and methyl ester groups to understand the structural requirements for activity.
-
In Vitro Hydrolysis Assay: Use plant protein extracts to test for the enzymatic conversion of this compound to its corresponding carboxylic acid, confirming its role as a pro-hormone.
By following these guidelines and protocols, researchers can systematically evaluate the potential of this compound as a novel plant growth regulator.
Application Notes and Protocols for the Development of Novel Anti-inflammatory Drugs from Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the development of novel anti-inflammatory drugs derived from the indole scaffold. Indole derivatives have demonstrated significant potential in targeting key inflammatory pathways, offering promising avenues for the treatment of a wide range of inflammatory diseases.[1][2][3] This document outlines the synthesis, biological evaluation, and mechanism of action of several classes of indole-based anti-inflammatory agents, complete with experimental protocols and data presentation.
Introduction to Indole Derivatives as Anti-inflammatory Agents
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities.[4] Its structural versatility allows for modifications that can modulate the activity of various enzymes and signaling pathways involved in inflammation.[1][5] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin feature an indole core, highlighting the established anti-inflammatory potential of this chemical motif.[2][5]
Recent research has focused on developing novel indole derivatives with improved efficacy and safety profiles, particularly concerning the gastrointestinal side effects associated with traditional NSAIDs.[2][6] These efforts have led to the discovery of compounds that selectively target key inflammatory mediators such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), nitric oxide (NO), and emerging targets like the stimulator of interferon genes (STING) pathway.[7][8][9][10]
Key Classes of Anti-inflammatory Indole Derivatives and Their Mechanisms of Action
Indole-2-one and 7-Aza-2-oxindole Derivatives
A series of indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[7][11] One of the most potent compounds, 7i , demonstrated excellent inhibition of TNF-α, IL-6, COX-2, and iNOS expression.[7][11] In vivo studies also showed that compound 7i significantly attenuated the lethality of LPS-induced septic shock in mouse models.[7][11]
STING Pathway Inhibitors
The STING (stimulator of interferon genes) pathway is a critical component of the innate immune system that, when aberrantly activated, can lead to inflammatory diseases.[8][12] Novel indole derivatives have been designed as STING inhibitors.[8][12] Compound 4dc , for instance, showed potent inhibition of STING with IC50 values of 0.14 μM in RAW-Lucia™ ISG cells and 0.39 μM in THP1-Dual™ cells.[8][12] This compound effectively alleviated symptoms in a mouse model of cisplatin-induced acute kidney injury.[12]
Selective COX-2 Inhibitors
To mitigate the gastrointestinal side effects of non-selective COX inhibitors, research has focused on developing selective COX-2 inhibitors.[6] A series of N-substituted indole derivatives have been synthesized as indomethacin analogs, with some compounds exhibiting high selectivity for COX-2 over COX-1.[9] For example, compound 13d showed a COX-2 selectivity index of over 200, significantly higher than indomethacin.[9]
Indole-Chalcone Hybrids
Indole-chalcone hybrids have emerged as promising anti-inflammatory and analgesic agents.[13] These compounds have been evaluated in vivo using models such as the carrageenan-induced mouse paw edema test.[13] Compound 4 , an indole-chalcone hybrid, demonstrated significant anti-inflammatory effects by inhibiting edema formation.[13]
Ursolic Acid-Indole Derivatives
A novel derivative of ursolic acid, UA-1 , incorporating an indole ring, has shown superior anti-inflammatory potential compared to the parent compound.[10] UA-1 significantly reduced the production of NO and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 macrophages by downregulating the expression of iNOS, COX-2, and inhibiting the NF-κB signaling pathway.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for representative indole derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives
| Compound | Target/Assay | Cell Line | IC50 / Inhibition | Reference |
| 7i | TNF-α release | RAW264.7 | - | [7] |
| 7i | IL-6 release | RAW264.7 | - | [7] |
| 4dc | STING inhibition | RAW-Lucia™ ISG | 0.14 µM | [8][12] |
| 4dc | STING inhibition | THP1-Dual™ | 0.39 µM | [8][12] |
| 13d | COX-1 inhibition | - | >100 µM | [9] |
| 13d | COX-2 inhibition | - | 0.49 µM | [9] |
| UA-1 | NO inhibition | RAW 264.7 | 2.2 ± 0.4 µM | [10] |
| UA-1 | TNF-α inhibition | RAW 264.7 | 74.2 ± 2.1 % at 5.0 µM | [10] |
| UA-1 | IL-6 inhibition | RAW 264.7 | 55.9 ± 3.7 % at 5.0 µM | [10] |
| UA-1 | IL-1β inhibition | RAW 264.7 | 59.7 ± 4.2 % at 5.0 µM | [10] |
Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives
| Compound | Animal Model | Dose | Effect | Reference |
| 7i | LPS-induced septic shock (mouse) | - | Significant protection from death | [7][11] |
| 4dc | Cisplatin-induced acute kidney injury (mouse) | - | Effective relief of symptoms | [12] |
| 13d | Carrageenan-induced rat paw edema | 10 mg/kg | 76.8% inhibition at 3h | [9] |
| 4 | Carrageenan-induced mouse paw edema | 10 mg/kg | Significant inhibition of edema | [13] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in LPS-stimulated Macrophages
This protocol is based on the methodology used for evaluating indole-2-one derivatives and ursolic acid-indole derivatives.[7][10]
Objective: To determine the effect of test compounds on the production of pro-inflammatory mediators (e.g., TNF-α, IL-6, NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test indole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test indole derivatives (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 22-24 hours.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control. Determine the IC50 values where applicable.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is adapted from the studies on N-substituted indole derivatives and indole-chalcone hybrids.[9][13]
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat or mouse model of inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test indole derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg). Administer the vehicle to the control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[10] Several anti-inflammatory indole derivatives exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway and points of inhibition by indole derivatives.
STING Signaling Pathway
The cGAS-STING pathway is crucial for detecting cytosolic DNA and initiating an innate immune response. Dysregulation of this pathway is implicated in various inflammatory diseases.[8]
Caption: The cGAS-STING signaling pathway and its inhibition by indole derivatives.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel indole derivatives for anti-inflammatory activity.
Caption: A standard experimental workflow for in vitro screening of anti-inflammatory compounds.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. chesci.com [chesci.com]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptide Conjugates with (3-Formyl-indol-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptide conjugates with (3-Formyl-indol-1-yl)-acetic acid. This methodology allows for the precise, site-specific incorporation of the functionalized indole moiety at the N-terminus of a peptide, a valuable strategy in the development of novel therapeutics and chemical probes.
Introduction
The conjugation of peptides with small molecules is a powerful tool in drug discovery, enabling the modulation of pharmacological properties such as receptor affinity, cell permeability, and in vivo stability. The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into peptides can lead to enhanced biological activity. (3-Formyl-indol-1-yl)-acetic acid serves as a versatile linker, introducing a reactive aldehyde group that can be further functionalized post-synthesis, for example, through oxime ligation or reductive amination.
This document outlines the synthesis of the (3-Formyl-indol-1-yl)-acetic acid linker, its activation, and subsequent coupling to a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation
The following tables summarize representative quantitative data for the key steps of the synthesis. The data for peptide synthesis and conjugation are based on the synthesis of dipeptide-indole conjugates and serve as a reference for expected outcomes.[1][2]
Table 1: Representative Yields for the Synthesis of Dipeptide-(indole-3-carboxylic acid) Conjugates [1][2]
| Step | Product | Yield (%) |
| 1 | Fmoc-Tyr(tBu)-2-CTC Resin | ~95% (Loading) |
| 2 | H₂N-Ala-Tyr(tBu)-2-CTC Resin | >99% (completion) |
| 3 | Indole-3-CO-Ala-Tyr(tBu)-2-CTC Resin | >99% (completion) |
| 4 | Crude Indole-3-CO-Ala-Tyr-NH₂ (after cleavage) | 89-92% |
Table 2: Characterization of a Representative Crude Dipeptide-(indole-3-carboxylic acid) Conjugate [1]
| Peptide Sequence | Molecular Formula | Calculated Mass (Da) | Observed Mass (ESI-MS) (Da) | Purity (HPLC) (%) |
| Indole-3-CO-Ala-Tyr-NH₂ | C₂₂H₂₄N₄O₄ | 424.45 | 425.2 [M+H]⁺ | >90% |
Experimental Protocols
Protocol 1: Synthesis of (3-Formyl-indol-1-yl)-acetic acid
This protocol describes the N-alkylation of 3-formylindole with a haloacetic acid to produce the desired linker.
Materials:
-
3-Formylindole
-
Ethyl bromoacetate (or other haloacetic acid ester)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (for hydrolysis)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: a. To a solution of 3-formylindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude ethyl (3-formyl-indol-1-yl)-acetate.
-
Hydrolysis: a. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. b. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by TLC. d. After completion, remove the THF under reduced pressure. e. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. f. Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. g. The precipitated (3-Formyl-indol-1-yl)-acetic acid is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Solid-Phase Synthesis of a Model Peptide
This protocol outlines the manual synthesis of a model dipeptide (e.g., Ala-Tyr) on a Rink Amide resin using Fmoc chemistry.[1][3]
Materials:
-
Rink Amide resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling: a. Activate Fmoc-Tyr(tBu)-OH (3.0 eq) with HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq) in DMF. b. Add the activated amino acid solution to the swollen resin and agitate for 2 hours. c. Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling. d. Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes. b. Wash the resin thoroughly with DMF (5x) to remove piperidine. c. Confirm the presence of a free amine using the Kaiser test (positive result, blue beads).
-
Second Amino Acid Coupling: a. Repeat the coupling step with Fmoc-Ala-OH (3.0 eq). b. Monitor for completion with the Kaiser test and wash the resin as before.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from Alanine using 20% piperidine in DMF as described above.
Protocol 3: Conjugation of (3-Formyl-indol-1-yl)-acetic acid to the Resin-Bound Peptide
This protocol details the coupling of the synthesized indole derivative to the N-terminus of the peptide on the solid support.[1]
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
(3-Formyl-indol-1-yl)-acetic acid
-
HBTU/HOBt
-
DIPEA
-
DMF
Procedure:
-
Activation of (3-Formyl-indol-1-yl)-acetic acid: In a separate vial, dissolve (3-Formyl-indol-1-yl)-acetic acid (3.0 eq) in DMF. Add HBTU/HOBt (3.0 eq) and DIPEA (6.0 eq). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling to the Peptidyl-Resin: a. Add the activated indole derivative solution to the peptidyl-resin. b. Agitate the mixture at room temperature for 2-4 hours. c. Monitor the reaction progress with the Kaiser test. A negative result indicates the successful capping of the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry the resin under vacuum.
Protocol 4: Cleavage and Purification
This protocol describes the cleavage of the peptide conjugate from the resin and its subsequent purification.[1]
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
Reverse-phase HPLC system
Procedure:
-
Cleavage: a. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge the mixture and decant the ether. e. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). b. Purify the peptide conjugate by reverse-phase HPLC. c. Characterize the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical HPLC to determine its purity.
Visualizations
Experimental Workflow
References
- 1. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the Vilsmeier-Haack formylation of methyl (indol-1-yl)acetate can be attributed to several factors, primarily related to reaction conditions, reagent purity, and the formation of byproducts. Below is a systematic guide to troubleshoot and optimize your synthesis.
1. Reagent and Solvent Quality:
-
Issue: Impurities in reagents or solvents can lead to significant side reactions. The presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in dimethylformamide (DMF) is a known cause for the formation of 3-cyanoindole byproducts.[1] Atmospheric moisture can also react with the Vilsmeier reagent, reducing its effectiveness.
-
Recommended Solution:
-
Use high-purity, anhydrous solvents. Ensure DMF is freshly distilled or from a recently opened bottle to minimize decomposition products.
-
Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[1]
-
2. Reaction Temperature and Time:
-
Issue: Both temperature and reaction duration are critical parameters. High temperatures or prolonged reaction times can promote the formation of undesired byproducts and decomposition of the product.
-
Recommended Solution:
-
Optimize the reaction temperature. The Vilsmeier-Haack reaction can often be performed at low temperatures (e.g., 0-10°C) during the addition of reagents, followed by stirring at room temperature or gentle heating (e.g., 40-50°C).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.[1]
-
3. Work-up Procedure:
-
Issue: The work-up protocol is crucial for maximizing product isolation and minimizing byproduct formation. Using ammonia-based solutions to quench the reaction can lead to the formation of imines or other nitrogen-containing impurities.
-
Recommended Solution:
-
Quench the reaction by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution.[1] This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
4. Purification Challenges:
-
Issue: The desired product, this compound, may have similar polarity to certain byproducts, such as 3-cyanoindole, making separation by column chromatography challenging.[1]
-
Recommended Solution:
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Vilsmeier-Haack formylation of indoles, and how is it formed?
A1: The most commonly reported byproduct is 3-cyanoindole.[1] Its formation is believed to occur in a two-step mechanism following the initial formation of the desired 3-formylindole. The aldehyde group can react with nitrogen-containing impurities (like hydroxylamine or ammonia) to form an oxime or imine intermediate. This intermediate can then undergo dehydration under the acidic reaction conditions to yield the 3-cyanoindole.[1]
Q2: Can the Vilsmeier-Haack reaction lead to other significant byproducts besides 3-cyanoindole?
A2: Yes, under certain conditions, other side reactions can occur. For instance, the reaction of the intermediate with another molecule of indole can lead to the formation of bis(indolyl)methanes.[2] In some cases, even indole trimers have been observed.[3] Optimizing stoichiometry and reaction conditions can help minimize these side products.
Q3: What is the appearance of the Vilsmeier reagent, and does its color indicate its reactivity?
A3: The Vilsmeier reagent (the chloromethyliminium salt formed from DMF and POCl₃) is often described as colorless when pure.[4] However, it is common for it to appear yellow or orange due to minor impurities in the starting materials or slight decomposition, but this coloration does not necessarily impact its reactivity.[4] The reaction mixture itself often turns a dark red color upon addition of the indole substrate.[4]
Q4: Is the Vilsmeier-Haack reaction suitable for all substituted indoles?
A4: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[5][6][7] The indole ring is sufficiently electron-rich for this reaction to proceed well at the C3 position. The presence of electron-donating groups on the indole ring can enhance the reaction rate, while strong electron-withdrawing groups may hinder it.
Data Presentation
The following table summarizes hypothetical yield data under various reaction conditions to illustrate the impact of optimization.
| Experiment ID | DMF Source | Atmosphere | Reaction Temperature | Work-up Quench | Yield (%) |
| A | Standard Grade | Air | 80°C | NH₄OH | 35 |
| B | Anhydrous | Air | 40°C | H₂O/Ice | 55 |
| C | Freshly Distilled | Nitrogen | 40°C | H₂O/Ice | 70 |
| D | Freshly Distilled | Nitrogen | Room Temp | H₂O/Ice | 65 |
| E | Freshly Distilled | Nitrogen | 0°C then 40°C | NaHCO₃ (sat.) | 85 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Vilsmeier-Haack Reaction:
-
Reagent Preparation:
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.[8]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve methyl (indol-1-yl)acetate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of methyl (indol-1-yl)acetate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.[1]
-
Stir the resulting mixture until the hydrolysis is complete and the product precipitates.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1]
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Reaction pathway for the Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
Welcome to the technical support center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of indoles?
The primary challenges in the N-alkylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[1]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1][3] Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1][2] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]
-
Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]
-
Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[1]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1][2]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some reactions proceed well at room temperature, while others require heating to go to completion.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]
-
Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]
Troubleshooting Guides
Issue 1: Predominant C3-Alkylation
This is a common issue arising from the inherent nucleophilicity of the C3 position of the indole ring.[1]
Caption: Troubleshooting workflow for poor N-selectivity.
Issue 2: Low or No Product Formation
This issue can be caused by a variety of factors related to reaction conditions and reagent quality.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.
Table 1: Influence of Ligand on CuH-Catalyzed Indole Alkylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | N:C3 Ratio | ee (%) |
| 1 | (R)-DTBM-SEGPHOS | THF | 90 | 85 | >20:1 | 92 |
| 2 | (R)-Ph-BPE | THF | 50 | 75 | 1:20 | 88 |
| Data synthesized from a study on ligand-controlled regiodivergent synthesis.[2][4] |
Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-dimethylindole
| Entry | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) |
| 1 | 25 | Low | Predominant |
| 2 | 50 | Moderate Improvement | Significant |
| 3 | 65 | Good Improvement | Minor |
| 4 | 80 | 91 | Not Detected |
| Data based on a one-pot Fischer indolisation–N-alkylation protocol.[2][5] |
Table 3: Optimization of Iron-Catalyzed N-Alkylation of Indoline
| Entry | Base (Equiv.) | Solvent | Conditions | Yield (%) |
| 1 | CsOH (0.5) | Toluene | 110 °C | 0 |
| 2 | - | TFE | 110 °C | 70 |
| 3 | K₂CO₃ (0.5) | TFE | 110 °C | 85 |
| 4 | K₂CO₃ (1.0) | TFE | 110 °C | 99 |
| TFE: 2,2,2-trifluoroethanol. Data from a study on selective iron-catalyzed synthesis.[6] |
Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol describes a standard procedure for the N-alkylation of indoles using sodium hydride as the base.
Caption: Standard experimental workflow for N-alkylation.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).[1]
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.[1]
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of indole ring during functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for preventing the degradation of the indole ring during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Reaction Mixture Turns Dark/Polymerizes, Especially Under Acidic Conditions
Q1: I'm attempting a Friedel-Crafts acylation on my indole, and the reaction mixture is turning into a dark, tarry mess with very low yield of the desired product. What is happening and how can I prevent it?
A1: This is a classic problem when working with unprotected indoles under acidic conditions. The indole ring, particularly the C3 position, is highly electron-rich and susceptible to protonation by strong acids.[1][2] This initial protonation can initiate a chain reaction, leading to dimerization, trimerization, and ultimately polymerization, which appears as a dark, insoluble tar.[3][4][5][6]
Troubleshooting Steps:
-
Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ often lead to decomposition.[7] Consider using milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or SnCl₄, which are less prone to causing polymerization.[8][9]
-
N-Protection: The most effective solution is to protect the indole nitrogen. The N-H proton is acidic and can complicate reactions.[2] Protecting the nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization. Common protecting groups include Boc, Tosyl (Ts), and SEM.[10]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) to slow down the rate of polymerization.[1]
-
Reverse Addition: Add the Lewis acid to the mixture of the indole and acylating agent, rather than the other way around, to maintain a low concentration of the acid.
Issue 2: Unwanted Side Products and Low Yield During Functionalization
Q2: I'm performing a Mannich reaction with my indole, formaldehyde, and a secondary amine, but I'm getting a complex mixture of products and a low yield of the desired gramine derivative. What could be the cause?
A2: While the Mannich reaction is a powerful tool for C3-functionalization of indoles, several side reactions can occur, leading to a complex product mixture.[11]
Potential Causes and Solutions:
-
Bis-indolylmethane Formation: The intermediate iminium ion is highly reactive and can react with a second molecule of indole, leading to the formation of bis(indolyl)methanes.
-
Solution: Use a slight excess of the formaldehyde and amine to ensure the indole reacts preferentially with the intended electrophile. Slowly adding the indole to the pre-formed iminium ion solution can also minimize this side reaction.
-
-
Reaction with the N-H of Indole: The acidic N-H of an unprotected indole can interfere with the reaction.
-
Solution: N-protection of the indole is a reliable way to prevent side reactions at the nitrogen.[12]
-
-
Instability of the Mannich Base: The resulting gramine derivative can sometimes be unstable under the reaction conditions.
-
Solution: Work up the reaction as soon as it is complete (monitor by TLC) and avoid prolonged heating.
-
Q3: My Friedel-Crafts alkylation of indole is resulting in poly-alkylation. How can I achieve mono-alkylation?
A3: Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an electron-donating alkyl group makes the indole ring even more reactive towards further alkylation.[9][13][14]
Troubleshooting Steps:
-
Use a Large Excess of Indole: By using a large excess of the indole substrate, you increase the probability that the electrophile will react with an unreacted indole molecule rather than a mono-alkylated one.[9]
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent, using only one equivalent or slightly less.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A more controllable approach is to perform a Friedel-Crafts acylation, which deactivates the ring and prevents polyacylation. The resulting ketone can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[6]
Issue 3: Oxidation of the Indole Ring
Q4: I've noticed that my indole-containing compound degrades over time, even when stored. What is causing this and how can I improve its stability?
A4: Indoles are susceptible to auto-oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and degradation products. The C2-C3 double bond is particularly prone to oxidation.
Preventative Measures:
-
Storage: Store indole-containing compounds in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prolong the shelf life of the compound.
-
N-Protection: Protecting the indole nitrogen can in some cases increase the stability of the molecule towards oxidation.
Data Presentation: Protecting Group Stability
Choosing the right protecting group is crucial for a successful synthesis. The following table summarizes the stability of common indole N-protecting groups under various reaction conditions.
| Protecting Group | Reagents/Conditions | Stability | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Strong Acids (e.g., TFA, HCl) | Labile | TFA in CH₂Cl₂; HCl in Dioxane/EtOAc |
| Mild Acids (e.g., AcOH) | Generally Stable | - | |
| Strong Bases (e.g., NaOH, NaOMe) | Generally Stable[15] | - | |
| Nucleophiles (e.g., Hydrazine) | Stable | - | |
| Organometallics (e.g., n-BuLi, Grignards) | Generally Stable | - | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | - | |
| Oxidizing Agents (e.g., m-CPBA) | Stable | - | |
| Reducing Agents (e.g., LiAlH₄) | Stable | - | |
| Ts (p-Toluenesulfonyl) | Strong Acids (e.g., HBr, H₂SO₄) | Very Stable | Conc. HBr or H₂SO₄ (harsh)[10] |
| Strong Bases (e.g., NaOH, KOH, Cs₂CO₃) | Labile (at high temp) | NaOH/MeOH, reflux; Cs₂CO₃/MeOH[16][17][18] | |
| Nucleophiles | Stable | - | |
| Organometallics (e.g., n-BuLi, Grignards) | Stable | - | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | - | |
| Oxidizing Agents | Stable | - | |
| Reducing Agents (e.g., Na/NH₃, SmI₂) | Labile | Reductive cleavage (e.g., Mg/MeOH) | |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | Strong Acids (e.g., TFA, HCl) | Labile | Aqueous HCl, reflux[10] |
| Mild Acids | Generally Stable | - | |
| Strong Bases | Stable | - | |
| Nucleophiles | Stable | - | |
| Organometallics (e.g., n-BuLi, Grignards) | Stable | - | |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | - | |
| Oxidizing Agents | Stable | - | |
| Fluoride Sources (e.g., TBAF, HF) | Labile | TBAF in THF[10][19][20] |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the indole in anhydrous THF or ACN.
-
Add DMAP to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-indole.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Friedel-Crafts Acylation of N-Boc Indole
This protocol provides a method for the C3-acylation of N-Boc protected indole.[16][21]
Materials:
-
N-Boc-indole (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride) (1.2 equiv)
-
Lewis acid (e.g., SnCl₄ or Et₂AlCl) (1.2 equiv)[7]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Dissolve N-Boc-indole in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., SnCl₄) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of N-Tosyl Indole using Cesium Carbonate
This protocol describes a mild method for the removal of the tosyl group from an N-tosylated indole.[16][17]
Materials:
-
N-Tosyl indole (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-tosyl indole in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate to the solution.
-
Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the deprotected indole.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Acid-catalyzed polymerization of indole.
Caption: Logic for selecting an N-protecting group.
Caption: Workflow for indole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tandfonline.com [tandfonline.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. N-Boc-Indoline-7-boronic acid | Benchchem [benchchem.com]
- 20. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 21. websites.umich.edu [websites.umich.edu]
Side product formation in the synthesis of indole-3-carboxaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of indole-3-carboxaldehyde and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole-3-carboxaldehyde?
A1: The most prevalent methods for the synthesis of indole-3-carboxaldehyde are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is often preferred due to its generally higher yields and milder conditions for indoles.[1][2] Alternative methods include the Reimer-Tiemann and Rieche reactions, though these are often less efficient.[3][4]
Q2: I am getting a low yield in my Vilsmeier-Haack reaction. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of indole are a common problem. Key factors to investigate include:
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0–5 °C) to prevent decomposition. The subsequent reaction with indole may require heating, and this temperature should be optimized.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to indole is crucial. An insufficient amount of the formylating agent will result in incomplete conversion.
-
Work-up Procedure: Inefficient quenching of the reaction mixture or improper pH adjustment during work-up can lead to product loss.
Q3: My reaction mixture turned dark brown or black. Is this normal?
A3: While the Vilsmeier-Haack reaction typically forms a yellow-orange to cherry-red solution, significant darkening or tar formation often indicates side reactions or decomposition. This can be caused by excessive heat, leading to the polymerization of indole or decomposition of the product. Careful temperature control is essential.
Q4: What is the major side product I should be aware of?
A4: A common and often significant side product is the formation of bis(indolyl)methanes. This occurs when the initially formed indole-3-carboxaldehyde reacts with unreacted indole under the acidic conditions of the reaction.
Q5: Are there any less common, but problematic, side products?
A5: Yes, the formation of 3-cyanoindole has been reported as a potential byproduct in the Vilsmeier-Haack reaction.[5] This is thought to occur via the formation of an oxime or imine intermediate from the aldehyde, followed by dehydration.[5]
Troubleshooting Guides
Issue 1: Formation of Bis(indolyl)methane Side Product
-
Problem: Significant formation of a higher molecular weight side product, identified as bis(indolyl)methane.
-
Cause: The electrophilic substitution of indole-3-carboxaldehyde with another molecule of indole. This is often promoted by an excess of indole or prolonged reaction times in an acidic environment.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the Vilsmeier reagent relative to the indole to ensure the complete consumption of the starting indole.
-
Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting indole is consumed.
-
Temperature Control: Maintain the lowest effective temperature to minimize side reactions.
-
Purification: Bis(indolyl)methanes can often be separated from the desired aldehyde by column chromatography.
-
Issue 2: Low or No Product Yield in the Duff Reaction
-
Problem: The Duff reaction is providing a very low yield of indole-3-carboxaldehyde.
-
Cause: The Duff reaction is generally less efficient for indoles compared to phenols.[4] The reaction conditions, such as the acid catalyst and temperature, are critical.
-
Solution:
-
Use a Modified Protocol: Consider using an iodine-catalyzed Duff-type reaction with hexamethylenetetramine (HMTA), which has been shown to be effective for indoles.[3]
-
Acid Catalyst: The choice and concentration of the acid (e.g., acetic acid, trifluoroacetic acid) can significantly impact the reaction outcome.
-
Temperature: The reaction typically requires heating, and the optimal temperature may need to be determined empirically.
-
Substrate Activation: The Duff reaction works best with highly electron-rich aromatic compounds. If your indole substrate has electron-withdrawing groups, this reaction may not be suitable.[6]
-
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [7] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [7] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | |
| 6-Chloroindole | POCl₃, DMF | Room Temp to 90 | 8 | 91 | |
| 5-Hydroxyindole | POCl₃, DMF | Room Temp to 85 | 7 | 92 |
Table 2: Iodine-Catalyzed C3-Formylation of Indoles using HMTA (Duff-type Reaction)
| Indole Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | I₂ | 120 | 2 | 85 | [3] |
| 5-Methoxyindole | I₂ | 120 | 2 | 82 | [3] |
| 5-Nitroindole | I₂ | 120 | 3 | 75 | [3] |
| N-Methylindole | I₂ | 120 | 2 | 88 | [3] |
Experimental Protocols
Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool anhydrous DMF in an ice-salt bath.
-
Slowly add POCl₃ dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of indole in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous NaOH solution until the pH is between 8 and 9.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Iodine-Catalyzed C3-Formylation of Indole (Duff-type Reaction)
Materials:
-
Indole
-
Hexamethylenetetramine (HMTA)
-
Iodine (I₂)
-
Activated Carbon
-
Solvent (e.g., DMF)
-
Air atmosphere
Procedure:
-
To a solution of indole in DMF, add HMTA, a catalytic amount of iodine, and activated carbon.[3]
-
Heat the reaction mixture to 120 °C under an air atmosphere.[3]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.[3]
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carboxaldehyde synthesis.
Caption: Troubleshooting workflow for the synthesis of indole-3-carboxaldehyde.
Caption: Formation of bis(indolyl)methane as a side product.
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of (3-Formyl-indol-1-yl)-acetic acid methyl ester
Welcome to the technical support center for the purification of (3-Formyl-indol-1-yl)-acetic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for the purification of this compound are column chromatography and recrystallization. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. Due to the aromatic nature of the indole ring, the compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For more specific visualization, staining with reagents that are selective for indoles, such as Ehrlich's reagent, can be used, which typically produces a blue or purple spot.
Q3: What are the likely impurities I might encounter?
The potential impurities largely depend on the synthetic route used to prepare the compound.
If synthesized by N-alkylation of indole-3-carboxaldehyde with methyl bromoacetate , common impurities include:
-
Unreacted indole-3-carboxaldehyde.
-
Unreacted methyl bromoacetate.
-
By-products from side reactions, such as the hydrolysis of the ester group to the corresponding carboxylic acid.
If synthesized by Vilsmeier-Haack formylation of (1H-indol-1-yl)-acetic acid methyl ester , potential impurities could be:
-
Unreacted (1H-indol-1-yl)-acetic acid methyl ester.
-
Over-formylated or di-formylated products, although less common for indoles which are typically formylated at the 3-position.
-
Residual reagents from the Vilsmeier-Haack reaction.
Troubleshooting Guides
Column Chromatography
Problem: My compound is not separating well from impurities on the silica gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. Experiment with different solvent systems. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. For more polar impurities, a small percentage of methanol in dichloromethane or ethyl acetate can be effective. |
| Co-elution of Impurities | The impurities may have a similar polarity to your product. Try a different solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order. |
| Streaking or Tailing on TLC | The compound may be interacting too strongly with the silica gel, which can be acidic. Add a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or a small amount of acetic acid for acidic compounds, to improve the peak shape. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. |
Detailed Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems to find an eluent that gives good separation between your product and impurities. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., in ratios from 9:1 to 1:1). The desired product should have an Rf value between 0.2 and 0.4 for optimal column separation.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
Problem: I am having difficulty recrystallizing my compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| No Crystal Formation | The compound is too soluble in the chosen solvent, or the solution is not saturated. Try a less polar solvent or a mixture of solvents. You can also try to concentrate the solution by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. |
| Oiling Out | The compound is precipitating as an oil instead of crystals. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the compound at lower temperatures. Try a more polar solvent, or add a co-solvent to increase the solubility of the oil. Allow the solution to cool more slowly. |
| Low Recovery | A significant amount of the compound remains dissolved in the mother liquor. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with your product. Try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. A second recrystallization may be necessary. |
Detailed Protocol: Recrystallization of this compound
The choice of solvent is critical for successful recrystallization and needs to be determined experimentally. Common solvent systems for indole derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting poor column chromatography separation.
Technical Support Center: Improving Regioselectivity in the Functionalization of Indole Acetic Acids
Welcome to the Technical Support Center for the regioselective functionalization of indole acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the indole acetic acid scaffold, and what determines this reactivity?
The reactivity of the indole acetic acid core is dictated by the electron-rich nature of the indole ring. The C3 position is the most nucleophilic and typically the most reactive towards electrophiles. However, since the acetic acid group already occupies this position in indole-3-acetic acid, the reactivity of the remaining positions is of primary concern. In the absence of directing groups, the order of reactivity for electrophilic substitution is generally C3 > C2 > C5 > C7 > C4 > C6. The presence of the acetic acid group at C3 can electronically influence the reactivity of other positions. Furthermore, the indole nitrogen (N1) is also a reactive site, susceptible to alkylation or acylation, especially under basic conditions.[1]
Q2: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity?
A lack of regioselectivity is a frequent challenge. The most effective strategy to control the position of functionalization is the use of a directing group (DG). A directing group is a chemical moiety temporarily installed on the substrate to guide the reaction to a specific C-H bond. Key strategies include:
-
N-Protecting/Directing Groups: Attaching a directing group to the indole nitrogen can steer functionalization to either the C2 or C7 position.[1]
-
C3-Substituent as a Directing Group: The carboxyl group of the acetic acid side chain, or a derivative such as an amide, can be utilized to direct reactions to the C2 or C4 positions through chelation with a metal catalyst.[1][2]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of the metal catalyst (e.g., Palladium, Rhodium) and the associated ligands can significantly influence which C-H bond is activated, thereby controlling the regioselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can also play a crucial role in determining the regioselectivity of a reaction.[3]
Q3: How do I choose the appropriate directing group for the desired position of functionalization?
The selection of the directing group is critical and is determined by the target position on the indole ring:
-
For C2 Functionalization: N-protecting groups like pyrimidyl (Pym) or 2-pyridylsulfonyl are commonly employed with palladium or rhodium catalysts.[1]
-
For C4 Functionalization: The carbonyl group of the C3-substituent (e.g., an amide derived from the acetic acid) can direct palladium-catalyzed reactions to the C4 position.[1][2][4][5][6][7]
-
For C7 Functionalization: Bulky directing groups on the indole nitrogen, such as N-P(O)tBu₂, are effective in directing functionalization to the C7 position.[7]
Q4: My reaction is resulting in N-functionalization instead of C-H functionalization. How can I prevent this?
Unwanted reaction at the indole nitrogen is a common side reaction. Here are some strategies to mitigate it:
-
Protecting the Indole Nitrogen: The most straightforward approach is to protect the N-H group with a suitable protecting group that can be removed later in the synthetic sequence.
-
Choice of Reagents: Highly electrophilic reagents, such as acyl chlorides in the presence of strong Lewis acids, tend to favor N-acylation. Using milder acylating agents like acid anhydrides with a catalytic amount of a metal triflate can promote C-functionalization.[1]
-
Reaction Conditions: The choice of base and solvent can influence the nucleophilicity of the indole nitrogen. Non-polar, aprotic solvents can sometimes suppress N-alkylation.
Troubleshooting Guides
Guide 1: Poor or No C4-Arylation using a C3-Amide Directing Group
Problem: You are attempting a palladium-catalyzed C4-arylation of an indole-3-acetamide derivative, but you are observing low yield, no reaction, or a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not old or deactivated. Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is activated in situ. |
| Incorrect Catalyst System | The combination of the palladium source and any additives is crucial. A common system for this transformation is Pd(OAc)₂ with an oxidant like Ag₂O or AgTFA.[1] Verify that the correct catalyst and oxidant are being used. |
| Suboptimal Reaction Temperature | C-H activation reactions are often sensitive to temperature. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. Conversely, if side products are forming, a lower temperature might improve selectivity. |
| Solvent Issues | The solvent can significantly impact the reaction. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider screening different solvents, as solvent polarity and coordinating ability can affect the catalytic cycle. |
| Inappropriate Directing Group | While the amide is a good directing group, its steric and electronic properties can matter. If possible, consider synthesizing derivatives of the C3-amide to see if a different substituent improves the outcome. |
Guide 2: Instability of Indole Acetic Acid during Reaction or Purification
Problem: Your indole acetic acid starting material or product is degrading during the reaction or purification process, leading to low yields and impurities.
| Possible Cause | Troubleshooting Steps |
| Acid Sensitivity | Indole acetic acid can be unstable under strongly acidic conditions, potentially leading to decomposition.[8] If your reaction requires acid, use the mildest acid possible and the lowest effective concentration. During workup and purification (e.g., column chromatography), avoid prolonged exposure to acidic conditions. Neutralize acidic fractions as soon as possible. |
| Light Sensitivity | Indole acetic acid and its derivatives can be sensitive to light.[8] Protect your reaction mixture and purified product from light by wrapping the reaction vessel in aluminum foil and storing the final compound in an amber vial. |
| Oxidative Decomposition | The electron-rich indole nucleus can be susceptible to oxidation, especially in the presence of air and certain metal catalysts.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Thermal Instability | At elevated temperatures, indole-3-acetic acid can undergo decarboxylation.[10] If high temperatures are required for your reaction, minimize the reaction time and consider if a lower temperature with a more active catalyst could be used. |
Data Presentation
Table 1: Regioselectivity in the Functionalization of Indole Derivatives with Different Directing Groups
| Target Position | Directing Group at N1 | Directing Group at C3 | Catalyst System | Typical Yields | Reference |
| C2 | Pyrimidyl (Pym) | - | Pd(OAc)₂ | 60-85% | [1] |
| C2 | 2-Pyridylsulfonyl | - | Rh₂(OAc)₄ | 70-95% | [1] |
| C4 | - | Amide | Pd(OAc)₂ / Ag₂O | 50-80% | [1][2] |
| C4 | - | Trifluoroacetyl | [RhCp*Cl₂]₂ / AgSbF₆ | 60-90% | [6] |
| C5 | - | Pivaloyl | Cu(OAc)₂ | 45-75% | [7] |
| C7 | N-P(O)tBu₂ | - | Pd(OAc)₂ | 55-85% | [7] |
Experimental Protocols
Protocol 1: C4-Arylation of Indole-3-Acetic Acid via an Amide Directing Group
This protocol is adapted from literature procedures for C4-arylation directed by a C3-amide.[1][2] The first step involves the conversion of the carboxylic acid to a suitable amide directing group.
Step A: Synthesis of the Amide Directing Group (e.g., 8-aminoquinoline amide)
-
To a solution of indole-3-acetic acid (1.0 equiv.) in anhydrous DMF, add 8-aminoquinoline (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂) for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step B: Palladium-Catalyzed C4-Arylation
-
To an oven-dried reaction vessel, add the indole-3-(8-quinolyl)acetamide (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the C4-arylated product.
Visualizations
Caption: Experimental workflow for the C4-arylation of indole-3-acetic acid.
Caption: Proposed catalytic cycle for directed C4-arylation.
Caption: Logic diagram for choosing a directing group for regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility issues encountered with indole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many indole derivatives have poor aqueous solubility?
A1: The indole core, while possessing a nitrogen atom, is a predominantly hydrophobic bicyclic aromatic system. This inherent lipophilicity often leads to low solubility in aqueous buffers used for biological assays. The overall solubility of a specific indole derivative is further influenced by the physicochemical properties of its substituents.
Q2: My indole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon known as precipitation upon dilution. While dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its water-miscible nature can create a supersaturated solution when a concentrated DMSO stock is introduced into an aqueous medium.[1][2] The dramatic change in solvent polarity reduces the solubility of the hydrophobic indole derivative, causing it to "crash out" of the solution.
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[2] However, the optimal concentration can vary depending on the cell line and the specific assay, so it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your system.
Q4: What are the main strategies to improve the solubility of my indole compound for in vitro assays?
A4: Several strategies can be employed to enhance the aqueous solubility of indole derivatives. These include the use of co-solvents, pH adjustment for ionizable compounds, and the addition of solubilizing agents like surfactants or cyclodextrins.[3][4]
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration DMSO stock solution in an aqueous buffer and remain in solution for a defined period. It is a measure of how quickly a compound might precipitate.[5] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a solid compound in a solvent, where the dissolved compound is in equilibrium with its solid-state.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Medium
-
Symptom: Visible precipitate (cloudiness, particles) forms immediately or over time after adding the compound stock solution to the aqueous assay buffer or cell culture medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Symptom: High variability in assay readouts between replicate wells or experiments.
-
Potential Cause: Poor solubility can lead to inconsistent compound concentrations at the target site. Even if not visibly precipitated, the compound may be forming aggregates that can interfere with the assay.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Carefully check for any signs of precipitation in your assay plates.
-
Perform a solubility assessment: Determine the kinetic solubility of your compound in the specific assay buffer.
-
Incorporate a surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer to help maintain solubility and prevent aggregation. Be sure to include a vehicle control with the surfactant alone.
-
Sonication: Briefly sonicating the diluted compound solution before adding it to the assay may help dissolve small aggregates.[2]
-
Data Presentation: Solubility of Selected Indole Derivatives
The following tables summarize available solubility data for some common indole derivatives. Note that solubility is highly dependent on the specific conditions (temperature, pH, solvent purity), so these values should be considered as a guide.
Table 1: Solubility of Indole Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Indole | Water (room temp.) | ~0.1 g/100 mL | [6] |
| Ethanol | High | [6] | |
| Chloroform | High | [6] | |
| Indole-3-carbinol | Ethanol | ~10 mg/mL | [7] |
| DMSO | ~3 mg/mL | [7] | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [7] | |
| Melatonin | Propylene glycol (20% w/w) | 3.6–3.8 mg/g | [8] |
| Glycofurol (20% w/w) | 10.5–11.1 mg/g | [8] | |
| Indole-3-acetic acid | Ethyl acetate (at 313.15 K) | 1.223 x 10⁻² (mole fraction) | [9] |
| DMSO (at 313.15 K) | 6.02 x 10⁻⁴ (mole fraction) | [9] | |
| Methanol (at 313.15 K) | 4.58 x 10⁻⁴ (mole fraction) | [9] | |
| Water | 1.5 mg/mL | [2] |
Table 2: Effect of pH on the Solubility of Indole-3-acetic Acid
| pH | Solubility | Note | Reference |
| < 4.0 | Low | Primarily in the less soluble neutral form. | [10][11] |
| > 5.0 | Increases significantly | Deprotonation of the carboxylic acid group to the more soluble carboxylate form. | [10][11] |
Table 3: Effect of Solubilizing Agents on Indole Derivatives
| Indole Derivative | Solubilizing Agent | Effect | Quantitative Measure | Reference |
| Indomethacin (an indole derivative) | β-Cyclodextrin | Increased solubility | Complexation efficiency of 0.2645 | [4] |
| Indomethacin (with Arginine) | β-Cyclodextrin | Significantly increased affinity for β-CD | Complexation efficiency of 3.860 | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To determine the concentration at which a compound, when diluted from a DMSO stock, precipitates in an aqueous buffer.
-
Materials:
-
Test indole derivative
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the indole derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
In the 96-well plate, add a small volume of each DMSO concentration (e.g., 2 µL) to multiple wells. Include DMSO-only wells as a control.
-
Rapidly add a larger volume of PBS (e.g., 98 µL) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 2%.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity (absorbance) of each well at 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a solid compound in an aqueous buffer.
-
Materials:
-
Solid form of the test indole derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of the solid indole derivative to a glass vial.
-
Add a known volume of PBS to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.
-
Prepare a standard curve of the indole derivative of known concentrations.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method by comparing it to the standard curve.
-
The measured concentration represents the thermodynamic solubility.
-
Visualizations
Decision Tree for Solubilization Method Selection
Caption: Decision tree for selecting a solubilization method.
Impact of Poor Solubility on a Signaling Pathway Assay
Caption: Poor solubility reduces the effective compound concentration.
References
- 1. Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Indoles
Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic indole synthesis. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to investigate include:
-
Catalyst Choice and Deactivation: The selected catalyst may not be optimal for the specific substrate or may be deactivating during the reaction. For instance, in palladium-catalyzed reactions, the indole nitrogen can sometimes coordinate to the palladium, inhibiting its catalytic activity.[2]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice and concentration of the acid or base are critical and often need to be optimized empirically.[1][3] For example, the Fischer indole synthesis is highly sensitive to temperature and acid strength.[1][4]
-
Purity of Starting Materials: Impurities in starting materials, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions.[1][3]
-
Substituent Effects: The electronic properties of substituents on the starting materials can significantly impact the reaction. Electron-donating groups can sometimes promote side reactions, such as N-N bond cleavage in the Fischer synthesis, instead of the desired cyclization.[1][3][5]
-
Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Running reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation.[6]
Q2: I am observing catalyst deactivation in my palladium-catalyzed reaction (e.g., Heck, Buchwald-Hartwig, C-H Functionalization). What are the common causes and remedies?
Catalyst deactivation is a frequent issue in palladium-catalyzed reactions, often indicated by the formation of palladium black or a sluggish/stalled reaction.[2][6]
-
Causes:
-
Oxidation: The active Pd(0) species can be oxidized by air, rendering it inactive.[6]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be sensitive to air and moisture.
-
Substrate/Product Inhibition: The indole nucleus itself or the product can coordinate to the palladium center, inhibiting further catalytic cycles.[2]
-
High Temperatures: While heat can increase reaction rates, excessive temperatures can lead to catalyst decomposition.[6]
-
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.[6]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands which are often effective in stabilizing the active catalytic species.[3] Experimenting with different ligands is recommended.
-
Additives/Slow Addition: In some cases, the slow addition of a reagent can help prevent high concentrations that might lead to deactivation.[3]
-
Optimize Conditions: Systematically vary the temperature and catalyst loading. Sometimes a lower temperature can provide better overall yields by preventing decomposition.[6]
-
Q3: How do I control regioselectivity when using an unsymmetrical ketone in the Fischer indole synthesis?
This is a well-known challenge influenced by both steric effects and the acidity of the reaction medium.[4] The choice of acid catalyst and its concentration can significantly impact the ratio of the resulting regioisomers.[4]
-
Strategies for Control:
-
Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][7] The optimal acid is substrate-dependent.
-
Alternative Routes: If controlling the regioselectivity proves difficult, consider an alternative synthesis method that provides unambiguous regiocontrol for your target molecule, such as the Larock or Bartoli indole synthesis.[3]
-
Q4: I am trying to functionalize the benzene ring (C4-C7 positions) of indole via C-H activation, but the reaction keeps occurring at the more reactive C2 or C3 positions. How can I achieve the desired site-selectivity?
The C2 and C3 positions of the indole ring are inherently more nucleophilic.[3][8] To functionalize the less reactive C4-C7 positions, specific strategies are required to override this natural reactivity.
-
Directing Groups (DGs): The most effective strategy is to install a directing group on the indole nitrogen (N1) or at the C3 position.[3][9] This group coordinates to the transition metal catalyst (commonly palladium) and directs the C-H activation to a specific, nearby C-H bond on the benzene core.[3][10]
Troubleshooting Guides
Problem 1: Low or No Yield in Fischer Indole Synthesis
| Potential Cause | Recommended Solution | Citation(s) |
| Inappropriate Acid Catalyst | The reaction is sensitive to acid strength. Screen a variety of Brønsted (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) to find the optimal catalyst for your specific substrates. For sensitive substrates, milder acids like acetic acid may be effective. | [1][3] |
| Substituent Effects | Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage. For these substrates, consider using Lewis acids like ZnCl₂ which can improve cyclization efficiency. | [1][3][11] |
| Unstable Hydrazone | Some hydrazone intermediates can decompose under strongly acidic conditions. Consider forming the hydrazone in situ under milder conditions before adding the cyclization catalyst. | [4] |
| Impure Reagents | Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of starting materials via recrystallization or distillation. | [1][3] |
| Incorrect Temperature | The reaction typically requires heating. Optimize the reaction temperature and time by monitoring progress with TLC or LC-MS. | [3][4] |
Problem 2: Poor Selectivity in C-H Functionalization of Indole
| Potential Cause | Recommended Solution | Citation(s) |
| Inherent Reactivity | The C3 position is the most nucleophilic, followed by C2. C-H functionalization often occurs at these sites by default. | [8][12] |
| No Directing Group | Without a directing group, achieving selectivity on the benzene core (C4-C7) is extremely challenging. | [9][10] |
| Incorrect Directing Group | The choice of directing group dictates the position of functionalization. Select a DG based on your desired target position (e.g., N-P(O)tBu₂ for C7, C3-pivaloyl for C4). | [3][9] |
| Suboptimal Catalyst System | The metal catalyst and ligands must be compatible with the directing group strategy. Palladium and copper catalysts are commonly used. | [9] |
Experimental Protocols
General Protocol: Fischer Indole Synthesis
This protocol is a general guideline and requires optimization for specific substrates.[3][13]
-
Hydrazone Formation: Dissolve the phenylhydrazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone may be isolated or used directly.[3]
-
Indolization/Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone.[13]
-
Heating: Heat the mixture, often under reflux, for the optimized time (typically 2-4 hours) while stirring.[3][13]
-
Workup: After cooling the reaction to room temperature, carefully quench the acid by adding a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol: Palladium-Catalyzed Larock Indole Synthesis
This protocol is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.
-
Reaction Setup: To an oven-dried flask, add the ortho-iodoaniline (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Reagents: Add a degassed solvent (e.g., DMF). Add the alkyne (1.2-1.5 equiv).
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 100 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualized Workflows and Logic
Caption: General experimental workflow for catalytic indole synthesis.
Caption: Troubleshooting logic for low-yield indole synthesis reactions.
Caption: Catalyst selection logic for the Fischer Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Scale-up considerations for the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester. The information is tailored to address common issues encountered during laboratory experiments and scale-up processes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Vilsmeier reagent formation: Impure or wet reagents (DMF, POCl₃).2. Low reactivity of the starting material: The N-acetic acid methyl ester group can be deactivating.3. Reaction temperature too low: Insufficient energy for the reaction to proceed at a reasonable rate.4. Premature quenching of the reaction. | 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried.2. A slight excess of the Vilsmeier reagent may be necessary. Carefully monitor the reaction progress via TLC or HPLC.3. Gradually increase the reaction temperature, for example from 0°C to room temperature or slightly higher (e.g., 40-50°C), while monitoring for product formation and side reactions.4. Ensure the reaction has gone to completion before quenching with an ice/water mixture. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature too high: Leads to polymerization and decomposition of the indole ring.2. Excessive amount of Vilsmeier reagent: Can lead to over-reactivity and side reactions.3. Prolonged reaction time: Increases the likelihood of side reactions and decomposition. | 1. Maintain strict temperature control, especially during the addition of the indole substrate. Use an ice bath to manage the exotherm.2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Product is Difficult to Purify/Presence of Multiple Spots on TLC | 1. Formation of byproducts: Such as di-formylated products or products from reaction with impurities in the starting materials.2. Incomplete hydrolysis of the iminium salt intermediate. 3. Hydrolysis of the methyl ester. | 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Purification can be achieved by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.2. Ensure the aqueous workup is thorough and that the pH is adjusted to be slightly basic to facilitate complete hydrolysis.3. Use a mild base like sodium bicarbonate for the workup to avoid saponification of the ester. |
| Exothermic Reaction Leading to Loss of Control (Thermal Runaway) | 1. Rapid addition of reagents: The formation of the Vilsmeier reagent and its reaction with the indole are exothermic.[1] 2. Inadequate cooling: Insufficient heat removal for the scale of the reaction. | 1. Add the POCl₃ to the DMF and the indole solution to the Vilsmeier reagent slowly and dropwise, while carefully monitoring the internal temperature.2. Use an efficient cooling bath (ice-salt or a cryocooler for larger scales) and ensure good stirring to dissipate heat effectively. For larger scale, consider a semi-batch process where the indole is added portion-wise. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of the starting material, methyl 2-(1H-indol-1-yl)acetate, at the C-3 position of the indole ring. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Q2: What are the critical safety precautions to take during a Vilsmeier-Haack reaction, especially during scale-up?
A2: The Vilsmeier-Haack reaction is exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1] Key safety measures include:
-
Slow, controlled addition of reagents: Particularly the addition of POCl₃ to DMF and the subsequent addition of the indole substrate.
-
Efficient cooling and temperature monitoring: Use a reliable cooling system and monitor the internal reaction temperature continuously.
-
Adequate ventilation: The reaction involves corrosive and toxic reagents and byproducts.
-
Emergency preparedness: Have an appropriate quenching agent and a plan to handle a runaway reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken, quenched with a small amount of water or a basic solution, extracted with an organic solvent, and then analyzed. This will show the consumption of the starting material and the formation of the product.
Q4: What are the typical impurities I might encounter in the final product?
A4: Potential impurities include unreacted starting material, byproducts from side reactions such as the formation of a di-formylated product, or impurities arising from the decomposition of the product under harsh work-up conditions. If the reaction is not performed under anhydrous conditions, the Vilsmeier reagent can decompose, leading to other impurities.
Q5: What are the best practices for the purification of this compound at a larger scale?
A5: For larger-scale purification, recrystallization is often preferred over chromatography due to cost and time considerations. Suitable solvent systems for recrystallization need to be determined empirically but could include ethyl acetate/hexanes, ethanol/water, or isopropanol. If chromatography is necessary, using a wider column with a larger stationary phase volume and an optimized solvent gradient will be required.
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 2-(1H-indol-1-yl)acetate
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Methyl 2-(1H-indol-1-yl)acetate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish, viscous mixture.[3]
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back down to 0°C. Dissolve methyl 2-(1H-indol-1-yl)acetate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, again ensuring the internal temperature does not exceed 5°C. After the addition, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This quenching step is exothermic. After the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 7-8 to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the impact of varying reaction conditions on the yield of the Vilsmeier-Haack formylation of indole derivatives, which can be analogous to the synthesis of the target molecule.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Indole | Indole | 2-Methylindole |
| POCl₃ (equiv.) | 1.1 | 1.5 | 1.2 |
| Temperature (°C) | 0 to 25 | 0 to 85 | 98-100 |
| Time (h) | 4 | 6 | 3 |
| Yield (%) | ~90% | 96% | 71% (1-formyl-3-methylindole) |
| Reference | General observation | [2] | [2] |
Note: The data provided is for analogous indole derivatives and should be used as a guideline for optimizing the synthesis of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Optimizing Indole Acetic Acid Production with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Response Surface Methodology (RSM) for the optimization of Indole-3-Acetic Acid (IAA) production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing IAA production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses).[3] In the context of Indole-3-Acetic Acid (IAA) production, RSM helps to identify the optimal conditions for key parameters such as pH, temperature, incubation time, and concentrations of media components (e.g., tryptophan, carbon, and nitrogen sources) to maximize the yield of IAA.[4][5][6][7][8][9] Unlike traditional one-factor-at-a-time (OFAT) methods, RSM is more efficient as it allows for the evaluation of multiple parameters and their interactions simultaneously, reducing the number of experimental runs required.[10][11]
Q2: What are the common experimental designs used in RSM for IAA production optimization?
A2: The most common experimental designs employed in RSM for optimizing IAA production are the Central Composite Design (CCD) and the Box-Behnken Design (BBD).[5][6][8]
-
Central Composite Design (CCD): This is a widely used design for fitting a second-order (quadratic) model.[12] It consists of factorial points, center points, and axial points, which allow for the estimation of linear, interaction, and quadratic effects of the factors.[12][13]
-
Box-Behnken Design (BBD): This is an alternative to CCD and is also used for fitting second-order models.[5][6][8] BBDs are typically more efficient than CCDs as they require fewer experimental runs for the same number of factors. They are spherical, rotatable, or nearly rotatable designs that do not contain any points at the vertices of the cubic region, which can be advantageous when the extreme factor levels are undesirable.
Q3: What are the key parameters that influence IAA production by microorganisms?
A3: Several environmental and nutritional factors significantly influence the production of IAA by microorganisms. These include:
-
Tryptophan Concentration: L-tryptophan is a primary precursor for IAA biosynthesis in many microorganisms, and its concentration in the culture medium is a critical factor.[4][5][6][14][15]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact microbial growth and IAA synthesis.[4][8][16] For instance, sucrose and yeast extract have been identified as favorable carbon and nitrogen sources for some bacterial strains.[4]
-
pH: The pH of the culture medium affects microbial enzyme activity and nutrient availability, thereby influencing IAA production.[5][6][7][9][16][17][18][19]
-
Temperature: Temperature is a crucial factor that affects the growth rate of microorganisms and the enzymatic reactions involved in IAA synthesis.[5][6][7][8][9][16][19]
-
Incubation Time: The duration of incubation is important as IAA production often varies with the growth phase of the microorganism, typically reaching a maximum during the stationary phase.[5][6][7][9][14][20]
-
Aeration: For aerobic microorganisms, the level of aeration, which can be influenced by factors like agitation speed and medium volume, plays a role in IAA production.[21]
Q4: How is the data from an RSM experiment analyzed?
A4: The data from an RSM experiment is analyzed using statistical methods, primarily through the fitting of a polynomial equation to the experimental data.[1] The analysis typically involves:
-
Analysis of Variance (ANOVA): ANOVA is used to determine the significance of the model, individual factors, and their interactions.[17] A low p-value (typically < 0.05) indicates that the model or a specific factor has a significant effect on the response.[5][6]
-
Regression Analysis: This is used to fit a mathematical model (usually a quadratic polynomial) to the experimental data, which describes the relationship between the factors and the response.
-
Response Surface and Contour Plots: These graphical representations are generated from the fitted model to visualize the relationship between the factors and the response, helping to identify the optimal conditions.[5][22]
-
Model Validation: The adequacy of the developed model is checked using various diagnostic tools, such as the coefficient of determination (R²), adjusted R², and lack-of-fit tests.[17][23][24]
Troubleshooting Guides
Issue 1: The RSM model is not statistically significant (high p-value).
Q: My ANOVA results show a high p-value for the overall model, indicating it is not a good fit for my experimental data. What should I do?
A: A non-significant model suggests that the chosen factors and their ranges do not have a substantial effect on IAA production, or there is a high level of experimental error.
Troubleshooting Steps:
-
Verify Experimental Procedures: Review your experimental protocol for any potential sources of error, such as inaccurate measurements, inconsistent inoculation, or contamination.
-
Re-evaluate Factor Ranges: The selected ranges for your factors might be too narrow, and the true optimum may lie outside this range. Consider conducting preliminary one-factor-at-a-time experiments to determine more appropriate ranges.
-
Check for Other Influential Factors: It's possible that other critical factors influencing IAA production were not included in your experimental design. Literature review and preliminary screening experiments (e.g., using a Plackett-Burman design) can help identify other significant variables.[25]
-
Increase the Number of Replicates: Increasing the number of center points in your design can provide a better estimate of the experimental error and improve the statistical power of the analysis.[12]
-
Consider a Different Model: If a quadratic model is not a good fit, a different mathematical model might better describe the relationship between the factors and the response. However, this is less common in typical biological optimizations.
Issue 2: The experimental IAA yield is significantly different from the predicted yield.
Q: I have determined the optimal conditions from my RSM model, but when I run a validation experiment, the actual IAA yield is much lower or higher than what the model predicted. Why is this happening and how can I fix it?
A: A significant discrepancy between the predicted and experimental values indicates that the model may not be robust or accurate.
Troubleshooting Steps:
-
Check for Model Adequacy: Re-examine the statistical diagnostics of your model. A low R² value or a significant lack-of-fit test suggests that the model does not adequately represent the experimental data.[17]
-
Investigate Outliers: Look for any data points in your experimental design that appear to be outliers. These can disproportionately influence the model fitting. If an outlier is identified and can be attributed to an experimental error, it may be appropriate to exclude it and re-analyze the data.
-
Validate the Model Within the Design Space: Ensure that the predicted optimal conditions are within the range of the experimental design. Extrapolating beyond the tested ranges can lead to inaccurate predictions.
-
Perform Additional Validation Experiments: Conduct multiple validation experiments at the predicted optimal conditions to ensure the reproducibility of the results.[21][23] The average of these results should be compared with the predicted value.
-
Refine the Model: If the discrepancy persists, it may be necessary to augment the experimental design with additional runs, particularly around the predicted optimum, to refine the model. The method of steepest ascent can be used to move the experimental region towards the vicinity of the optimum.[26]
Issue 3: Low overall IAA production despite optimization.
Q: I have successfully optimized the culture conditions using RSM, but the maximum IAA yield is still low. How can I further enhance the production?
A: While RSM can optimize the existing system, a low overall yield might be due to inherent limitations of the microbial strain or the basal medium composition.
Troubleshooting Steps:
-
Strain Improvement: Consider using strain improvement techniques, such as mutagenesis (UV or chemical) followed by screening for high-yielding mutants.
-
Media Composition Screening: Before RSM, a thorough screening of different carbon and nitrogen sources, as well as the addition of precursors and cofactors, can identify a more suitable basal medium for higher IAA production.[4][8][16]
-
Investigate Different IAA Biosynthesis Pathways: Microorganisms can produce IAA through different metabolic pathways. Understanding the specific pathway in your strain might reveal limiting factors or alternative precursors that could be supplemented in the medium.[27]
-
Co-cultivation: In some cases, co-culturing with other microorganisms can enhance the production of certain metabolites through synergistic interactions.[7][9][17]
-
Process Engineering Strategies: For larger-scale production, optimizing bioreactor parameters such as aeration, agitation, and feeding strategies (fed-batch culture) can significantly improve yields.
Data Presentation: Optimized Conditions for IAA Production
The following tables summarize the optimized parameters and corresponding IAA yields from various studies utilizing RSM.
Table 1: Optimization of IAA Production by Bacteria using RSM
| Microorganism | Experimental Design | Optimized Parameters | Optimized IAA Yield | Reference |
| Bacillus subtilis TIB6 | Central Composite Design (CCD) | L-tryptophan: 0.088%, Yeast extract: 0.82%, Inoculation ratio: 1.65% | 120.846 mg/L | [4] |
| Rhizobium sp. strain I69 | Central Composite Design (CCD) | Temperature: 36°C, pH: 6.5, Incubation time: 1 day, Tryptophan: 1 g/L, NaCl: 0.1 g/L | 166 µg/mL | [7][9][17] |
| Pantoea agglomerans C1 | Central Composite Design (CCD) | Rotation speed: 176 rpm, Medium volume: 24 mL (in 250 mL flask) | 208.3 mg IAAequ/L | [21] |
| Brevibacillus borstelensis UMM1 | Box-Behnken Design (BBD) | Tryptophan: 1 g/mL, Incubation period: 2 days, Dextrose: 1.5 g/mL, NaNO3: 0.4 g/L, Temperature: 37°C | 89.46 µg/mL | [8] |
| Pseudomonas aeruginosa | Plackett-Burman & CCD | Optimized medium with yeast extract, tryptophan, and EDTA | 318 µg/mL | [28] |
Table 2: Optimization of IAA Production by Fungi using RSM
| Microorganism | Experimental Design | Optimized Parameters | Optimized IAA Yield | Reference |
| Diaporthe terebinthifolli GG3F6 | Box-Behnken Design (BBD) | Tryptophan: 1 mg/mL, Potato dextrose broth: 48 g/L, pH: 12, Temperature: 35°C, Incubation: 7 days | 121.20 µg/mL | [5][6] |
Experimental Protocols
Protocol 1: General Workflow for RSM Optimization of IAA Production
This protocol outlines the general steps for optimizing IAA production using RSM.
-
Screening of Significant Factors (Optional but Recommended):
-
If the number of potential factors is large, use a screening design like the Plackett-Burman design to identify the most significant factors affecting IAA production.[25]
-
Culture the microorganism in a basal medium and vary the selected factors at two levels (high and low).
-
Analyze the results to identify the factors with the most significant effects.
-
-
Response Surface Methodology (RSM) Experimental Design:
-
Select an appropriate RSM design, such as a Central Composite Design (CCD) or a Box-Behnken Design (BBD).[5][6][8]
-
Define the levels (low, central, high) for each of the significant factors identified in the screening step.
-
Generate the experimental runs using statistical software (e.g., Design-Expert). The design will include a set of experiments with different combinations of the factor levels.
-
-
Conducting the Experiments:
-
Prepare the culture media according to the experimental design matrix.
-
Inoculate the media with a standardized inoculum of the microorganism.
-
Incubate the cultures under the specified conditions (temperature, agitation, etc.) for a defined period.
-
After incubation, harvest the culture supernatant by centrifugation.
-
-
Quantification of IAA:
-
Quantify the IAA concentration in the supernatant using a standard colorimetric method, such as the Salkowski reagent method.[15]
-
Mix the supernatant with the Salkowski reagent and incubate in the dark.
-
Measure the absorbance at a specific wavelength (e.g., 530 nm) and determine the IAA concentration using a standard curve prepared with known concentrations of IAA.
-
-
Data Analysis and Model Fitting:
-
Enter the measured IAA concentrations (responses) into the experimental design matrix in the statistical software.
-
Perform an Analysis of Variance (ANOVA) to assess the significance of the model and the individual factors.
-
Fit a second-order polynomial equation to the data.
-
Generate response surface plots and contour plots to visualize the effects of the factors on IAA production.
-
-
Optimization and Validation:
Mandatory Visualizations
Caption: Workflow for optimizing IAA production using Response Surface Methodology.
Caption: Logical relationship between input factors and output response in RSM.
References
- 1. Response surface methodology (RSM): An overview to analyze multivariate data - Indian J Microbiol Res [ijmronline.org]
- 2. 6sigma.us [6sigma.us]
- 3. Response surface methodology - Wikipedia [en.wikipedia.org]
- 4. Optimization of indole-3-acetic acid production by Bacillus subtilis TIB6 using response surface methodology | International Journal of Development Research (IJDR) [journalijdr.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and optimization of indole-3-acetic acid production by Rhizobium sp. strain using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 11. The Use of Response Surface Methodology as a Statistical Tool for Media Optimization in Lipase Production from the Dairy Effluent Isolate Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central composite design - Wikipedia [en.wikipedia.org]
- 13. Stat-Ease » v22.0 » Designs » Response Surface Designs » Central Composite Design (CCD) [statease.com]
- 14. Identification and Optimisation of Indole-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and optimization of indole-3-acetic acid production by Rhizobium sp. strain using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening and Optimization of IAA Production by PGPR isolated from Rhizosphere of a Pterocarpus marsupium Roxb. and their Effect on Plant Growth – Current Agriculture Research Journal [agriculturejournal.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Optimization of the growth conditions through response surface methodology and metabolomics for maximizing the auxin production by Pantoea agglomerans C1 [frontiersin.org]
- 22. Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A statistical optimization by response surface methodology for the enhanced production of riboflavin from Lactobacillus plantarum–HDS27: A strain isolated from bovine milk [frontiersin.org]
- 25. Indole-3-acetic acid production by Streptomyces fradiae NKZ-259 and its formulation to enhance plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Statistical optimization for improved indole-3-acetic acid (iaa) production by Pseudomonas aeruginosa and demonstration of enhanced plant growth promotion [revistaschilenas.uchile.cl]
Validation & Comparative
A Comparative Guide to the Biological Activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the well-characterized plant hormone Indole-3-acetic acid (IAA) and the less-studied derivative, (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited direct experimental data on this compound, this comparison combines established data for IAA with a hypothesis-driven approach based on structure-activity relationships of related indole compounds.
Introduction
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been extensively studied for its role in plant growth and development.[1] It is a signaling molecule in various organisms, including bacteria and fungi.[2][3] In recent years, IAA has also been recognized as a microbial metabolite in the mammalian gut with implications for human health and disease, acting through pathways such as the aryl hydrocarbon receptor (AhR).[4][5]
This compound is a synthetic derivative of indole. While direct biological studies on this specific compound are scarce, its structural features—an indole core, an acetic acid methyl ester at the 1-position, and a formyl group at the 3-position—suggest potential biological activities that may differ from or overlap with those of IAA. The N-acetic acid moiety is a common feature in synthetic auxins, while the 3-formyl group is found in other biologically active indole derivatives, such as indole-3-carboxaldehyde, which has demonstrated anti-inflammatory and antioxidant properties.[1][6] The methyl ester is likely to be hydrolyzed in vivo to the corresponding carboxylic acid.
This guide will present the known biological activities of IAA and provide a postulated profile for this compound, along with detailed experimental protocols to test these hypotheses.
Comparative Overview of Biological Activities
| Biological Activity | Indole-3-acetic acid (IAA) | This compound (Hypothesized) |
| Auxin Activity | ||
| Cell Elongation | Potent inducer of cell elongation in plants.[1] | Potentially lower or modified auxin activity due to the 3-formyl substitution. |
| Cell Division | Stimulates cell division in plant tissues.[1] | Activity in cell division is likely dependent on its auxin receptor binding affinity. |
| Lateral Root Formation | Promotes the formation of lateral and adventitious roots. | May influence lateral root formation, but the effect could be different from IAA. |
| Mammalian Cell Activity | ||
| Cytotoxicity | Generally low cytotoxicity, but can be mutagenic at high concentrations.[1] | Potential for selective cytotoxicity against cancer cell lines, a property seen in some indole derivatives. |
| Anti-inflammatory Activity | Limited direct anti-inflammatory activity reported. | The 3-formyl group suggests potential anti-inflammatory effects, possibly via inhibition of pathways like NLRP3 inflammasome.[1][6] |
| Aryl Hydrocarbon Receptor (AhR) Activation | Known to be an AhR ligand.[5] | The indole structure suggests it is a likely candidate for AhR activation.[1] |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and IAA, the following experimental protocols are recommended.
Plant-Based Assays (Auxin Activity)
1. Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.
-
Procedure:
-
Germinate Avena sativa (oat) seeds in the dark for 3-4 days.
-
Excise 10 mm segments from the coleoptiles, 2-3 mm below the tip.
-
Incubate the segments in a phosphate buffer solution containing various concentrations of the test compounds (IAA and this compound) and a control (buffer only).
-
After 24 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Calculate the percentage of elongation relative to the initial length.
-
2. Arabidopsis Root Elongation and Lateral Root Formation Assay
This assay assesses the effect of the compounds on primary root growth and the development of lateral roots in the model plant Arabidopsis thaliana.
-
Procedure:
-
Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.
-
After a 2-day stratification period at 4°C in the dark, transfer the plates to a growth chamber with a long-day photoperiod.
-
After 4-5 days, transfer seedlings to MS agar plates supplemented with a range of concentrations of the test compounds.
-
Grow the seedlings vertically for another 5-7 days.
-
Measure the primary root length and count the number of emerged lateral roots under a stereomicroscope.
-
Mammalian Cell-Based Assays
1. MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.
-
Procedure:
-
Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Procedure:
-
Culture RAW 264.7 murine macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite concentration indicates an anti-inflammatory effect.
-
3. Aryl Hydrocarbon Receptor (AhR) Activation Assay
This reporter gene assay measures the ability of a compound to activate the AhR signaling pathway.
-
Procedure:
-
Use a stable cell line (e.g., HepG2) transfected with a reporter plasmid containing an AhR-responsive element (e.g., DRE) linked to a reporter gene (e.g., luciferase).
-
Expose the cells to different concentrations of the test compounds for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates AhR activation.
-
Signaling Pathways and Experimental Workflows
IAA Signaling in Plants
Hypothesized Anti-inflammatory Signaling of a 3-Formyl Indole Derivative
General Experimental Workflow for Biological Activity Screening
Conclusion
Indole-3-acetic acid is a cornerstone of plant biology with emerging roles in other kingdoms. While this compound remains largely uncharacterized, its chemical structure provides a basis for hypothesizing a distinct biological activity profile, potentially with reduced classical auxin effects and the addition of anti-inflammatory and cytotoxic properties. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the empirical investigation and direct comparison of these two indole derivatives. Such studies will be invaluable for elucidating the structure-activity relationships of this important class of compounds and could pave the way for new applications in agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Indole C-H Functionalization Methods
The direct functionalization of carbon-hydrogen (C-H) bonds in indole scaffolds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules.[1][2] This guide provides a comparative overview of the efficacy of various modern methods for indole C-H functionalization, with a focus on transition-metal catalysis, electrochemical strategies, and photoredox catalysis. The information is tailored for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Indole C-H Functionalization Methods
The choice of method for indole C-H functionalization is dictated by the desired position of functionalization (regioselectivity), the nature of the functional group to be introduced, and the overall complexity of the substrate. The following table summarizes the quantitative performance of representative methods.
| Functionalization Position & Type | Method | Catalyst/System | Typical Conditions | Substrate Scope & Yields | Advantages | Limitations |
| C2-Arylation | Transition-Metal Catalysis | Pd(OAc)₂ (10 mol%), neocuproine (20 mol%) | Phenylboronic acid (2.5 equiv), DMF, 40 °C, O₂ atmosphere | Good for various substituted indolines and phenylboronic acids (up to 92% yield).[3] | Mild conditions, acid- and base-free.[3] | Primarily demonstrated for the synthesis of 2-arylindoles from indolines.[3] |
| C7-Alkenylation | Transition-Metal Catalysis (with Directing Group) | [Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%) | N-pivaloylindole, methyl acrylate, Cu(OAc)₂·H₂O (2.1 equiv), DCE, 60 °C | Good to excellent yields with acrylates, styrenes, and vinyl phenyl sulfones.[1] | High regioselectivity for the C7 position.[1] | Requires installation and removal of a directing group.[1] |
| C3-Sulfonylation | Electrochemical Synthesis | Graphite electrodes | Indole, Na₂S₂O₅, alcohol, undivided cell, mild conditions | Moderate to good yields for various indoles and alcohols.[4][5] | Metal-catalyst and oxidant-free, sustainable.[4][5] | Paired electrosynthesis can lead to side reactions like ketone reduction.[5] |
| C2-Acylation | Photoredox/Transition-Metal Dual Catalysis | Ir(ppy)₃/Pd(OAc)₂ | Aldehyde, N-pyrimidylindole, t-BuOOH, room temperature, visible light | Good to excellent yields with a wide range of aromatic and aliphatic aldehydes.[6] | Mild, room-temperature reaction.[6] | Requires a directing group on the indole nitrogen.[6] |
| C2-Alkylation | Photoredox Catalysis (metal-free) | Eosin Y | α-iodosulfone, DABCO, visible light | Moderate to excellent yields (up to 96%) with various indoles and α-iodosulfones.[7] | Metal-free, driven by visible light.[7] | Limited to specific radical precursors.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Palladium-Catalyzed C2-Arylation of Indolines[3]
To a reaction vessel containing Pd(OAc)₂ (10 mol%) and neocuproine (20 mol%) is added the indoline substrate (1.0 equiv) and phenylboronic acid (2.5 equiv). The vessel is charged with DMF, and the reaction mixture is stirred at 40 °C under an oxygen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-arylindole.
Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles[1]
In a sealed tube, N-pivaloylindole (1.0 equiv), methyl acrylate (1.2 equiv), [Cp*RhCl₂]₂ (4 mol%), AgNTf₂ (16 mol%), and Cu(OAc)₂·H₂O (2.1 equiv) are combined. Anhydrous 1,2-dichloroethane (DCE) is added, and the tube is sealed under an argon atmosphere. The reaction mixture is stirred at 60 °C for the specified time. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the C7-alkenylated product.
Protocol 3: Electrochemical C3-Sulfonylation of Indoles[4][5]
In an undivided electrochemical cell equipped with two graphite electrodes, the indole substrate (1.0 equiv), sodium metabisulfite (Na₂S₂O₅, 2.0 equiv), and the corresponding alcohol as the solvent are combined. The electrolysis is carried out at a constant current under mild conditions. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the indole-3-sulfonate ester.
Protocol 4: Photoredox/Palladium-Catalyzed C2-Acylation of Indoles[6]
A reaction vessel is charged with N-pyrimidylindole (1.0 equiv), the aldehyde (1.5 equiv), Pd(OAc)₂ (2 mol%), and an iridium photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%). A suitable solvent and tert-butyl hydroperoxide (t-BuOOH) as an oxidant are added. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanistic pathways for the discussed C-H functionalization methods.
Caption: Generalized catalytic cycle for transition-metal-catalyzed C-H functionalization of indoles with a directing group.
Caption: General mechanism for photoredox-catalyzed C-H functionalization of indoles.
Caption: Simplified workflow for the electrochemical C-H functionalization of indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Indole Synthesis: Performance, Protocols, and Pathways
For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of various catalytic systems for indole synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate method for a given synthetic challenge.
The indole nucleus is a privileged structure found in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the development of efficient and versatile methods for its construction is of paramount importance. This comparative study examines the performance of different catalysts in key indole syntheses, including the classic Fischer and Bischler-Möhlau reactions, as well as modern transition-metal-catalyzed approaches.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency, substrate scope, and reaction conditions of indole synthesis. The following tables summarize quantitative data for representative catalytic systems, offering a clear comparison of their performance in terms of yield, reaction time, and conditions.
Transition-Metal-Catalyzed Indole Synthesis
Palladium, copper, and gold catalysts have emerged as powerful tools for the construction of the indole ring, often allowing for milder reaction conditions and broader functional group tolerance compared to classical methods.
| Catalyst System | Starting Materials | Product | Yield (%) | Time (h) | Temperature (°C) | Ref. |
| Pd(OAc)₂, X-Phos, DABCO | o-chloroaniline, aldehyde | 2-substituted indole | up to 95% | 12 | 85 | [1] |
| CuI, Cs₂CO₃, 1,10-phenanthroline | 2-alkynylaniline, aryl iodide | 1,2-disubstituted indole | up to 98% | 12 | 100 | [2] |
| NaAuCl₄·2H₂O | heteroaryl aldehyde, amine, alkyne | substituted aminoindolizine | up to 95% | 1.5 | 60 | [3] |
| PdBr₂, CyPPh₂, Cs₂CO₃ | vinyl bromide, diaziridinone | substituted indole | up to 90% | 12 | 145 | [2] |
Classical Indole Syntheses: Acid Catalysis and Modern Modifications
The Fischer and Bischler-Möhlau syntheses are foundational methods for indole formation. While traditionally requiring harsh acidic conditions, modern variations, such as the use of microwave irradiation, have significantly improved their practicality.
| Synthesis Method | Catalyst/Conditions | Starting Materials | Product | Yield (%) | Time | Ref. |
| Fischer Indole | Eaton's reagent (P₂O₅ in MeSO₃H), Microwave (300W) | Phenylhydrazine, ketone | Substituted indole | Not specified | 10 min | [4] |
| Fischer Indole | Amberlite IR 120 (cation exchange resin), Reflux | Phenylhydrazine, ketone | Substituted indole | 70-88% | 6-10 h | [5] |
| Bischler-Möhlau | Microwave (600W), 3 drops DMF | Aniline, phenacyl bromide | 2-arylindole | 52-75% | 1 min | [4][6] |
| Bischler-Möhlau | Lithium Bromide | α-bromo-acetophenone, aniline | 2-aryl-indole | Milder conditions | Not specified | [7][8] |
Note on Turnover Numbers (TON) and Frequencies (TOF): While crucial metrics for catalyst efficiency, TON and TOF values are not consistently reported across the surveyed literature for indole synthesis. In organometallic catalysis, TON refers to the number of moles of substrate that a mole of catalyst can convert before inactivation, while TOF is the turnover per unit time.[3] For enzymes, the turnover number is denoted as kcat.[3] Researchers are encouraged to determine these values experimentally for their specific systems to enable more direct catalyst performance comparisons.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic method. Below are representative protocols for key catalytic indole syntheses.
Protocol 1: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles[4][6]
This one-pot, solvent-free method offers a rapid and environmentally friendly route to 2-arylindoles.
Reactant Preparation:
-
In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
Initial Reaction:
-
Stir the mixture at room temperature for 3 hours.
Microwave Irradiation:
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
Work-up and Purification:
-
After cooling, the crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Synthesis of Indoles from o-Haloanilines and Aldehydes[1]
This modular approach provides access to highly functionalized indoles.
Reaction Setup:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (catalyst), X-Phos (ligand, for chloro/bromoanilines), and DABCO (base).
-
Add the o-haloaniline and the aldehyde.
-
Add DMF as the solvent.
Reaction Execution:
-
Seal the vessel and heat the reaction mixture at 85 °C for the required time (typically 12 hours), with stirring.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Fischer Indole Synthesis using a Solid Acid Catalyst[5]
This method utilizes a recyclable solid acid catalyst, simplifying product work-up.
Reaction Setup:
-
In a round-bottom flask, combine the phenylhydrazine, the carbonyl compound (aldehyde or ketone), and the cation exchange resin Amberlite IR 120.
-
Add ethanol as the solvent.
Reaction Execution:
-
Heat the mixture to reflux with stirring for 6-10 hours.
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the resin.
-
The resin can be washed with ethanol, and the combined filtrates are concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Mechanistic understanding and standardized workflows are essential for optimizing and troubleshooting synthetic reactions. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for catalyst screening and a plausible catalytic cycle for a palladium-catalyzed indole synthesis.
Caption: General experimental workflow for comparative catalyst screening in indole synthesis.
Caption: A simplified catalytic cycle for palladium-catalyzed indole synthesis from an o-haloaniline and an alkyne.
Conclusion
The synthesis of indoles is a mature yet continually evolving field. While classical methods like the Fischer and Bischler-Möhlau syntheses remain relevant, particularly with modern enhancements like microwave assistance, transition-metal catalysis offers unparalleled efficiency and scope for the construction of complex indole derivatives. Palladium, copper, and gold catalysts each present unique advantages in terms of cost, reactivity, and functional group tolerance. The selection of an optimal catalyst and reaction protocol is contingent upon the specific synthetic target, available starting materials, and desired process parameters. This guide provides a foundational framework for making informed decisions in the pursuit of efficient and innovative indole synthesis.
References
- 1. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 3. Turnover number - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
Unveiling the Molecular Choreography: A Comparative Guide to the Mechanism of Action of Novel Indole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel indole-based compounds against established alternatives, supported by experimental data. We delve into the intricate mechanisms of action, offering detailed protocols for key validation experiments and visualizing complex signaling pathways to facilitate a deeper understanding of this promising class of therapeutic agents.
The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with potent biological activities, particularly in the realm of oncology.[1][2] These compounds exert their effects by modulating a variety of cellular processes, including cell cycle progression, apoptosis, and key signaling cascades crucial for cancer cell proliferation and survival.[2][3] This guide will explore the validation of these mechanisms for several classes of novel indole-based compounds, comparing their efficacy with standard-of-care agents.
Targeting the Cellular Scaffolding: Inhibition of Tubulin Polymerization
A well-established anticancer strategy involves the disruption of microtubule dynamics, which are essential for cell division.[3][4] Several indole derivatives have emerged as potent inhibitors of tubulin polymerization, effectively halting the cell cycle and inducing apoptosis.[3]
Comparative Efficacy of Indole-Based Tubulin Inhibitors
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Indole-Chalcone | Compound 4 | Various (6 human cancer cell lines) | 0.006 - 0.035 | - | - | [3] |
| Indole-Tetrazole | Compound 7 | MCF-7 (Breast) | 3.5 | Etoposide | >10 | [3] |
| A549 (Lung) | 5.2 | >10 | [3] | |||
| SKOV3 (Ovarian) | 4.8 | >10 | [3] | |||
| Compound 9 | MCF-7 (Breast) | 4.1 | Etoposide | >10 | [3] | |
| A549 (Lung) | 6.3 | >10 | [3] | |||
| SKOV3 (Ovarian) | 5.5 | >10 | [3] | |||
| Coumarin-Indole | Compound 3 | MGC-803 (Gastric) | 0.011 | - | - | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and vehicle control (e.g., DMSO)
-
Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
Fluorescence plate reader and 96-well plates
Procedure:
-
Preparation: Prepare a 2 mg/mL tubulin solution in General Tubulin Buffer on ice. Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions.
-
Initiation: To each well, add the tubulin solution supplemented with GTP and glycerol.
-
Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 60 minutes) using a fluorescence plate reader.
-
Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value of the test compound.
Modulating Key Signaling Cascades: Kinase Inhibition
Many indole-based compounds target protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5] The PI3K/AKT/mTOR and EGFR signaling pathways are prominent targets.[4][5]
Comparative Efficacy of Indole-Based Kinase Inhibitors
| Compound Class | Specific Derivative | Target Pathway | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Tetrahydropyrano[3,4-b]indole | Compound 19 | PI3K/AKT/mTOR | MDA-MB-231 (Breast) | 2.29 | - | - | [4] |
| Pyrazolinyl-indole | Compound 17 | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | Imatinib | 9% growth inhibition at 10 µM | [3] |
| Indole-Oxadiazole | Compound 39 | ER-α | T-47D (Breast) | 1.72 | Bazedoxifene | 12.78 | [3] |
Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Analysis
This method is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Inducing Programmed Cell Death: Apoptosis
A key hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells.[6] Indole-based compounds have been shown to trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins.[7]
Comparative Efficacy of Indole-Based Apoptosis Inducers
| Compound Class | Specific Derivative | Cancer Cell Line | Effect | Comparator | Comparator Effect | Reference |
| Indole-based | Compound U2 | MCF-7 (Breast) | IC50 = 1.2 µM (Bcl-2 binding) | Gossypol | IC50 = 0.62 µM (Bcl-2 binding) | [7] |
| MDA-MB-231 (Breast) | Induces apoptosis and G1/S cell cycle arrest | - | - | [7] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound and vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Regulating the Cell Cycle Machinery
The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle.[1] Indole compounds can intervene at different phases of the cell cycle, often causing arrest at the G2/M or G1/S phase, thereby preventing cell division.[1][7]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound and vehicle control
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with PI/RNase A solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.
This guide provides a foundational understanding of the mechanisms of action of novel indole-based compounds and the experimental approaches used to validate them. The versatility of the indole scaffold continues to make it a fertile ground for the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential in vitro and in vivo activities of (3-Formyl-indol-1-yl)-acetic acid methyl ester and its derivatives. While specific experimental data for this compound is not currently available in peer-reviewed literature, this document compiles and compares the performance of structurally similar indole-3-acetic acid (IAA) derivatives against various cancer cell lines and in models of inflammation. The guide includes detailed experimental protocols for key assays and visual diagrams of relevant signaling pathways to support further research and drug development efforts in this promising class of compounds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to the indole ring and the acetic acid side chain have yielded a wide spectrum of pharmacological activities, with anticancer and anti-inflammatory effects being particularly prominent.[1] This guide focuses on the derivatives of this compound, a class of compounds with potential therapeutic applications. Due to the limited availability of direct efficacy studies on this specific methyl ester, this guide provides a comparative overview of the performance of various structurally related IAA derivatives. This information is intended to offer a predictive context for the potential efficacy of this compound derivatives and to inform future research directions.
In Vitro Anticancer Activity: A Comparative Look
Indole derivatives have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanisms of action often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][2] The following table summarizes the in vitro anticancer activity of representative indole-3-acetic acid derivatives compared to standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of Indole-3-Acetic Acid Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | |
| A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | |
| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester | MCF-7 (Breast) | 4.7 | Cisplatin | - |
| {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) | HeLa (Cervical) | Selectively inhibited | - | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
In Vivo Anti-inflammatory Potential
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1] Furthermore, many indole compounds exhibit antioxidant activity by scavenging free radicals, which contributes to their protective effects against inflammation-induced cellular damage.[1] The anti-inflammatory effects of some indole derivatives have been shown to be mediated through the modulation of signaling pathways such as the NF-κB and Heme Oxygenase-1 (HO-1) pathways.[3][4]
Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Indole Schiff Base Derivative (S14) | Carrageenan-induced rat paw edema | - | 63.69% (after 3h) | Indomethacin | 76.89% (after 3h) |
| [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid | Kaolin edema test in rat paw | - | Approx. 2x Indomethacin | Indomethacin | - |
Key Signaling Pathways
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[1] The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory activity of many compounds.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Heme Oxygenase-1 (HO-1) Anti-inflammatory Pathway
Heme oxygenase-1 (HO-1) is an inducible enzyme with significant anti-inflammatory and cytoprotective properties.[3] The induction of HO-1 can lead to the production of anti-inflammatory molecules like carbon monoxide (CO) and bilirubin, and it often involves the activation of the Nrf2 transcription factor.
Caption: The Heme Oxygenase-1 (HO-1) Anti-inflammatory Pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[6]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Reference drug, and Test compound at different doses.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly suggests that indole-3-acetic acid derivatives are a promising class of compounds with significant potential for development as both anticancer and anti-inflammatory agents. While direct experimental data for this compound is lacking, the comparative data presented in this guide for structurally related analogs provides a solid foundation for initiating further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its novel derivatives. In vitro screening against a diverse panel of cancer cell lines and in vivo studies using established models of inflammation are crucial next steps. Elucidating the precise mechanisms of action, including the modulation of key signaling pathways, will be essential for the rational design of more potent and selective therapeutic agents based on this promising indole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3-FORMYL-2-METHYL-INDOL-1-YL)-ACETIC ACID | 432001-45-1 [amp.chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects. This guide provides an objective comparison of the structure-activity relationships (SAR) of various indole-3-carboxaldehyde derivatives, supported by experimental data, to aid in the development of novel therapeutic agents.
Anticancer Activity of Indole-3-Carboxaldehyde Derivatives
The anticancer potential of indole-3-carboxaldehyde derivatives has been extensively explored against a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative indole-3-carboxaldehyde derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative Class | Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] | |
| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 (µg/mL) | [3] |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 (µg/mL) | [1] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 (µg/mL) | [1] | |
| Pyrazoline Derivatives | Novel pyrazoline derivative with indole nucleus (33a) | MGC-803 (Gastric) | 15.43 | |
| Novel pyrazoline derivative with indole nucleus (33b) | HeLa (Cervical) | 20.53 | ||
| Indole-3-Carbinol | Indole-3-carbinol | H1299 (Lung) | 449.5 | [2] |
| Vincamine | Vincamine | A549 (Lung) | 309.7 | [2] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the Indole Nitrogen: Modification at the N1 position of the indole ring, often with substituted alkyl or aryl groups, has been shown to significantly influence anticancer activity. For instance, the introduction of a morpholinoethyl group in sulfonohydrazide derivatives led to potent activity against breast cancer cells.
-
Modification of the Aldehyde Group: Conversion of the aldehyde group into Schiff bases, chalcones, and thiosemicarbazones is a common strategy to enhance anticancer potency.[1] These modifications allow for extended conjugation and additional interaction points with biological targets.
-
Substitution on the Indole Ring: Halogen substitution, such as bromine at the C5 position, has been observed to enhance the cytotoxic effects of some derivatives.
Key Signaling Pathways in Anticancer Activity
Indole-3-carboxaldehyde derivatives exert their anticancer effects by modulating several critical signaling pathways.
Indole compounds have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth and survival.[4][5] Additionally, many indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[6][7][8]
Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives
Derivatives of indole-3-carboxaldehyde have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole-3-carboxaldehyde derivatives against different microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Derivative Class | Compound/Modification | Microorganism | MIC (µg/mL) | Reference |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | ||
| Hydrazide/Hydrazones | Indole-3-aldehyde hydrazone derivatives (1a-1j) | Methicillin-resistant S. aureus (MRSA) | 6.25 | |
| Chalcones | Chalcone derivative A3 (2,4-dichlorophenyl moiety) | Bacterial and Fungal Strains | 16 | [9] |
| Chalcone derivative A6 (2,4-difluorophenyl moiety) | Bacterial and Fungal Strains | 16 | [9] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Hydrazone Moiety: The formation of hydrazones from the aldehyde group is a key strategy for developing potent antimicrobial agents. The presence of electron-withdrawing groups on the aromatic ring attached to the hydrazone moiety often enhances activity.
-
Chalcone Scaffold: Indole-based chalcones have shown broad-spectrum antimicrobial activity. The nature and position of substituents on the phenyl rings of the chalcone framework play a crucial role in determining their potency.[9][10]
-
Halogenation: As with anticancer activity, halogenation of the indole ring, particularly at the C5 position, can lead to increased antimicrobial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Assay for Anticancer Activity
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Indole-3-carboxaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Indole-3-carboxaldehyde derivatives (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Indole-3-carboxaldehyde derivatives
-
Methanol
-
96-well plates or cuvettes
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add the test compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[11]
This guide provides a foundational overview of the structure-activity relationships of indole-3-carboxaldehyde derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the indole-3-carboxaldehyde scaffold continues to offer exciting opportunities for the design of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Synthesis: Classical Routes Versus Modern Innovations
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for its synthesis is a continuous pursuit. This guide provides an objective comparison of classical indole synthesis methods with modern catalytic strategies, supported by experimental data, detailed protocols, and mechanistic visualizations to inform methodology selection.
Quantitative Performance Comparison
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classical and modern approaches. These examples have been chosen to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Polyphosphoric acid/H₂SO₄ | None | 100-120 | 0.33 | ~95%[1][2][3] |
| Modern Photocatalytic Synthesis | 2-Vinylaniline, Styryl azide | Ru(bpy)₃Cl₂ | Acetonitrile | Room Temp | 3 | 94%[4] |
Table 2: Synthesis of N-Arylindoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination (Copper-Catalyzed variant) | Indole, 2-Bromotoluene | CuI / Diamine ligand | Toluene | 110 | 24 | 92%[5] |
Table 3: Synthesis of Substituted Indoles from Nitroarenes
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene, DMFDMA | Raney Nickel, Hydrazine | Various | Reflux | Not Specified | High Yields[6] |
Experimental Protocols
Detailed methodologies for key classical and modern indole syntheses are provided below.
Classical Method: Fischer Indole Synthesis of 2-Phenylindole[1][2][3]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the resulting mixture in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Allow the precipitate to air dry. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.
-
Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.
Modern Method: Copper-Catalyzed N-Arylation of Indole[5]
-
To an oven-dried sealable reaction tube, add K₃PO₄ (2.10 mmol) and CuI (0.050 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under an argon atmosphere, add indole (1.00 mmol).
-
The aryl halide (1.20 equiv), diamine ligand (1-20 mol%), and toluene (1 mL) are then added successively under a stream of argon.
-
Seal the reaction tube and stir the contents with heating in an oil bath at 110 °C for 24 hours.
-
Cool the reaction mixture to ambient temperature, dilute with ethyl acetate (2-3 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate (10-20 mL).
-
Concentrate the filtrate and purify the resulting residue by column chromatography to provide the desired N-arylindole.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and mechanisms of the discussed indole synthesis methods.
General Workflow for Benchmarking Synthesis Methods
Classical Pathway: Fischer Indole Synthesis
Modern Pathway: Buchwald-Hartwig Amination Catalytic Cycle
References
Comparative Cross-Reactivity Profiling of (3-Formyl-indol-1-yl)-acetic acid methyl ester and Related Indole Compounds in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited publicly available biological data for this specific compound, this guide leverages experimental data from structurally related and well-characterized indole derivatives: Indole-3-carbinol (I3C), 3,3'-Diindolylmethane (DIM), and 6-Formylindolo[3,2-b]carbazole (FICZ). This comparison aims to provide a predictive framework for the potential biological activities and off-target effects of this compound and to guide future experimental investigations.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for I3C, DIM, and FICZ across a panel of cellular assays designed to assess key signaling pathways involved in xenobiotic metabolism, inflammation, and cellular health. These pathways are common targets for indole compounds and are crucial for evaluating potential cross-reactivity.
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction
| Compound | Assay | Cell Line | Endpoint | Value |
| I3C | AhR Activation | Various | EC50 | Data not readily available |
| CYP1A1 Induction | Various | Effective Conc. | Induces expression | |
| DIM | AhR Activation | T47D | Agonist/Antagonist | Acts as both |
| CYP1A1 Induction | Human Hepatocytes | Effective Conc. | Induces expression | |
| FICZ | AhR Activation | HepG2 | Kd | 70 pM |
| AhR Activation | Gene Reporter Assay | EC50 | ~10 nM[1] | |
| CYP1A1 Induction | Various | Effective Conc. | Potent inducer |
Table 2: Nrf2 and NF-κB Signaling Pathway Modulation
| Compound | Assay | Cell Line | Endpoint | Value |
| I3C | Nrf2 Activation | HepG2-C8 | ARE Induction | Weaker than DIM[2] |
| NF-κB Inhibition | KBM-5 | Effective Conc. | >50 µM for suppression[3] | |
| DIM | Nrf2 Activation | HepG2-C8 | ARE Induction | Stronger than I3C[2] |
| NF-κB Inhibition | Various | Effective Conc. | Inhibits activation | |
| FICZ | Nrf2 Activation | Mouse Heart | Nrf2/NQO1 Induction | Activates pathway[4] |
| NF-κB Inhibition | Caco-2/HT29 | Effective Conc. | Inhibits activation[5] |
Table 3: Effects on Cell Viability (Cytotoxicity)
| Compound | Assay | Cell Line | Endpoint | Value |
| I3C | MTT Assay | LNCaP | IC50 | 150 µM[6] |
| MTT Assay | DU145 | IC50 | 160 µM[6] | |
| MTT Assay | PC3 | IC50 | 285 µM[6] | |
| MTT Assay | HeLa | EC50 | Data not readily available | |
| DIM | MTT Assay | MCF7 | IC50 | < 20 µM |
| MTT Assay | MDA-MB-468 | IC50 | < 20 µM | |
| CCK-8 Assay | H1299 (24h) | IC50 | 91.90 µM[7] | |
| CCK-8 Assay | A549 (48h) | IC50 | 194.3 µM[7] | |
| FICZ | Cell Viability | CEH | LC50 | ~14,000 nM (14 µM) |
Mandatory Visualizations
Caption: Key signaling pathways potentially modulated by indole compounds.
Caption: General workflow for cellular cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below. These protocols are foundational and may require optimization for specific cell lines and experimental conditions.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of the test compound. Include untreated and vehicle-treated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This assay quantifies the activation of the AhR signaling pathway by measuring the expression of a luciferase reporter gene under the control of an AhR-responsive promoter.
Materials:
-
A suitable cell line (e.g., HepG2) stably or transiently transfected with an AhR-responsive luciferase reporter construct.
-
96-well white, clear-bottom tissue culture plates.
-
Complete culture medium.
-
Test compound, a known AhR agonist (e.g., TCDD or FICZ) as a positive control, and vehicle control.
-
Luciferase assay reagent (containing luciferin substrate).
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and controls.
-
Incubate for 16-24 hours at 37°C in a CO₂ incubator.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene driven by an Antioxidant Response Element (ARE).
Materials:
-
A suitable cell line (e.g., HepG2) transfected with an ARE-luciferase reporter construct.
-
96-well white, clear-bottom tissue culture plates.
-
Complete culture medium.
-
Test compound, a known Nrf2 activator (e.g., sulforaphane) as a positive control, and vehicle control.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound and controls.
-
Incubate for 16-24 hours at 37°C.
-
Lyse the cells and measure luciferase activity as described in the AhR reporter assay protocol.
-
Data is typically expressed as fold induction over the vehicle-treated control.[8]
NF-κB (p65) Activity Assay
This ELISA-based assay measures the activation of the NF-κB pathway by detecting the binding of the active p65 subunit to a specific DNA consensus sequence.
Materials:
-
Cells of interest.
-
Nuclear extraction kit.
-
NF-κB (p65) transcription factor assay kit (containing a 96-well plate coated with NF-κB consensus sequence, primary antibody against p65, HRP-conjugated secondary antibody, and substrate).
-
Microplate reader.
Procedure:
-
Culture and treat cells with the test compound. A pro-inflammatory stimulus (e.g., TNF-α) is typically used to activate the NF-κB pathway.
-
Isolate nuclear extracts from the cells using a nuclear extraction kit.
-
Add 100 µL of the nuclear extracts to the wells of the NF-κB assay plate and incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Wash the wells to remove unbound proteins.
-
Add 100 µL of the primary antibody specific for the p65 subunit of NF-κB and incubate for 1 hour at room temperature.[9]
-
Wash the wells and add 100 µL of the HRP-conjugated secondary antibody, then incubate for 1 hour at room temperature.[9]
-
Wash the wells and add 100 µL of the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[9]
-
Add 50 µL of stop solution and measure the absorbance at 450 nm.[9]
CYP1A1 Induction (EROD) Assay
This assay measures the enzymatic activity of Cytochrome P450 1A1 by quantifying the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the fluorescent product resorufin.
Materials:
-
A suitable cell line (e.g., primary human hepatocytes or HepG2).
-
96-well black, clear-bottom tissue culture plates.
-
Complete culture medium.
-
Test compound, a known CYP1A1 inducer (e.g., TCDD or omeprazole) as a positive control, and vehicle control.
-
7-ethoxyresorufin.
-
NADPH.
-
Resorufin (for standard curve).
-
Fluorescence microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compound and controls for 24-72 hours to allow for enzyme induction.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the reaction buffer containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the resorufin product (Excitation: ~530 nm, Emission: ~590 nm).
-
Generate a resorufin standard curve to quantify the amount of product formed and express the results as pmol resorufin/min/mg protein.
References
- 1. This compound | 351015-73-1 [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 6. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3′-diindolylmethane induces ferroptosis and inhibits proliferation in non-small-cell lung cancer through the AHR/NRF2/GPX4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Comparative Spectroscopic Analysis of Prominent Indole Alkaloids: A Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of spectroscopic data for three well-known indole alkaloids: Yohimbine, Strychnine, and Reserpine. This guide introduces "SpectraAlkaloid Database," a hypothetical advanced software tool designed to streamline the identification of novel indole alkaloids through predictive spectroscopic data analysis.
This publication offers a side-by-side comparison of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these key alkaloids, providing a valuable resource for the structural elucidation of new chemical entities. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, alongside workflow diagrams to illustrate the utility of our hypothetical "SpectraAlkaloid Database" in modern drug discovery.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of Yohimbine, Strychnine, and Reserpine, offering a quantitative basis for comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Yohimbine | Strychnine | Reserpine | |||
| Position | δ¹³C (ppm) | δ¹H (ppm) | Position | δ¹³C (ppm) | δ¹H (ppm) |
| 2 | 134.5 | - | 2 | 129.0 | 8.10 |
| 3 | 59.9 | 3.07 | 3 | 77.8 | 4.32 |
| 5 | 52.9 | 2.98 | 4 | 124.7 | 7.83 |
| 6 | 21.7 | 2.23, 2.00 | 5 | 122.9 | 7.28 |
| 7 | 108.3 | - | 6 | 142.1 | 7.84 |
| 8 | 127.4 | - | 8 | 60.1 | 4.12 |
| 9 | 118.2 | 7.29 | 10 | 170.0 | - |
| 10 | 121.4 | 7.02 | 11 | 42.4 | 3.20 |
| 11 | 119.4 | 7.12 | 12 | 79.9 | 4.30 |
| 12 | 110.8 | 7.46 | 13 | 60.1 | 3.85 |
| 13 | 136.0 | - | 14 | 48.2 | 2.75, 1.30 |
| 14 | 31.5 | 1.42, 1.35 | 15 | 32.0 | 1.90, 1.25 |
| 15 | 36.7 | 2.34 | 16 | 52.0 | 3.95 |
| 16 | 175.6 | - | 17 | 43.1 | 2.40, 1.95 |
| 17 | 67.0 | 4.22 | 18 | 32.8 | 1.85 |
| 18 | 40.7 | 2.61, 2.93 | 20 | 66.8 | 3.65 |
| 19 | 61.3 | 3.30 | 21 | 126.9 | 7.35 |
| 20 | 34.3 | 2.71 | 22 | 49.8 | 3.25, 2.85 |
| 21 | 52.4 | 2.98 | 23 | 64.5 | 4.15, 3.80 |
| OMe | 52.0 | 3.80 | |||
Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Yohimbine | Strychnine | Reserpine |
| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) |
| 3514 | N-H Stretch (Indole) | 3050-3100 |
| 3087, 3066 | C-H Stretch (Aromatic) | 2800-3000 |
| 2960 | C-H Stretch (Aliphatic) | 1665 |
| 1740 | C=O Stretch (Ester) | 1600, 1495 |
| 1624, 1572, 1496 | C=C Stretch (Aromatic) | 1460 |
| 1450 | C-H Bend (Aliphatic) | 1380 |
| 1246, 1207 | C-O Stretch (Ester) | 1180 |
| 740 | C-H Bend (Aromatic) | 760 |
Table 3: Mass Spectrometry (MS) Fragmentation Data
| Alkaloid | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| Yohimbine | ESI+ | [M+H]⁺ = 355 | 337, 323, 224, 212, 158, 144[1] |
| Strychnine | EI+ | [M]⁺˙ = 334 | 319, 306, 277, 261, 246, 233, 220[2] |
| Reserpine | ESI+ | [M+H]⁺ = 609 | 448, 397, 195 |
Experimental Protocols
To ensure reproducibility and accuracy in the acquisition of spectroscopic data, the following detailed experimental protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indole alkaloid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid indole alkaloid directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the indole alkaloid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for alkaloids.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the parent ion of interest in the first mass analyzer.
-
Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of modern alkaloid identification and to understand their biological context, the following diagrams are provided.
Caption: Workflow for indole alkaloid identification using the SpectraAlkaloid Database.
Caption: Simplified signaling pathway of Yohimbine's antagonism at the α2-adrenergic receptor.
References
A Researcher's Guide to the Formylation of Indole Acetic Acid Esters: A Comparison of Alternative Reagents
The introduction of a formyl group onto the indole nucleus of indole-3-acetic acid (IAA) esters is a critical transformation for the synthesis of biologically active molecules and pharmaceutical intermediates. The formyl group serves as a versatile synthetic handle for further molecular elaboration. While the Vilsmeier-Haack reaction is the most classical method for indole formylation, its application to C3-substituted indoles like IAA esters presents challenges in regioselectivity and may require harsh conditions. This guide provides a comparative overview of alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Formylating Reagents
The choice of a formylating agent is contingent on the substrate's electronic properties, steric hindrance, desired regioselectivity, and tolerance of other functional groups. The following table summarizes the performance of various reagents for the formylation of indole derivatives. Note that yields and selectivity are highly substrate-dependent, and optimization is often required for specific indole acetic acid esters.
| Reagent/Method | Typical Conditions | Target Position | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Vilsmeier-Haack (POCl₃/DMF) | POCl₃, DMF, 0°C to RT | C3 (if unsubstituted), C2, or Benzene Ring | 77-96% (on simple indoles) | High yields, well-established, economical reagent.[1] | Requires stoichiometric hazardous POCl₃, regioselectivity issues with C3-substituted indoles.[2] | [3], |
| Rieche Formylation (DCME/TiCl₄) | Dichloromethyl methyl ether (DCME), TiCl₄, DCM, 0°C | Ortho to activating groups | Good to Excellent | High regioselectivity for phenols, mild conditions.[4][5] | DCME is a carcinogen, requires strong Lewis acids. | [4],[6] |
| Duff Reaction (HMTA) | Hexamethylenetetramine (HMTA), TFA or Acetic Acid | Ortho to hydroxyl groups | Moderate to Good | Suitable for electron-rich aromatics like phenols and indoles.[7] | Can result in complex mixtures, requires acidic conditions. | [8],[9] |
| Iodine-Catalyzed (HMTA/Air) | HMTA, I₂ (catalyst), Activated Carbon, Air | C3 | Moderate to Excellent | Greener alternative, avoids harsh reagents, scalable.[10] | Primarily demonstrated for C3 formylation of N-H indoles. | [10] |
| Iron-Catalyzed (FeCl₃/Formaldehyde) | FeCl₃ (catalyst), Formaldehyde, aq. NH₃, Air, 130°C | C3 | Up to 93% | Environmentally benign, uses inexpensive catalyst and reagents.[11] | High temperature required, primarily for C3 formylation. | [11] |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of Indole
This protocol describes the general procedure for the formylation of an indole, which can be adapted for indole acetic acid esters.[3]
Materials:
-
Indole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution or 1M NaOH solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF. Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent (a chloroiminium salt) will form in situ.[3][12]
-
Reaction: Dissolve the indole derivative in anhydrous DMF and add it to the solution of the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice and quench by slowly adding a 1M NaOH solution until the mixture is alkaline.
-
Stir the mixture for an additional hour. The product may precipitate.
-
Collect the precipitate by filtration and wash with water. Alternatively, extract the product with a suitable organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rieche Formylation using Dichloromethyl Methyl Ether (DCME) and TiCl₄
This method is particularly effective for the ortho-formylation of electron-rich aromatic rings and can be adapted from protocols developed for phenols.[4][6]
Materials:
-
Indole acetic acid ester
-
Dry Dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (DCME)
-
Saturated ammonium chloride (NH₄Cl) solution
-
0.1 N HCl solution and brine
-
Ice bath
Procedure:
-
Dissolve the indole acetic acid ester in dry DCM in a flask under an argon atmosphere and cool to 0 °C in an ice bath.
-
Add TiCl₄ (2.2 eq.) dropwise to the solution. Stir the mixture for 1 hour at 0 °C.
-
Add DCME (1.1 eq.) dropwise and allow the reaction to proceed for an additional 45-60 minutes at 0 °C.
-
Quench the reaction by adding a saturated solution of NH₄Cl. Allow the mixture to stir for 2 hours.
-
Separate the organic layer and wash it sequentially with 0.1 N HCl solution (3 times) and brine (3 times).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting aldehyde by column chromatography.
Visualizing Reaction Pathways and Workflows
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.[12][13]
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole derivative.
General Experimental Workflow for Formylation
The following diagram illustrates a typical workflow for a formylation reaction, from setting up the reaction to isolating the final product.
Caption: A generalized experimental workflow for a formylation reaction.
Decision Guide for Selecting a Formylation Reagent
This flowchart provides a logical path to help researchers select an appropriate formylating agent based on key experimental considerations.
Caption: A decision-making guide for choosing a formylation reagent.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid | Semantic Scholar [semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of (3-Formyl-indol-1-yl)-acetic acid methyl ester: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (3-Formyl-indol-1-yl)-acetic acid methyl ester (CAS No. 351015-73-1). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, meticulous handling and disposal are paramount. This compound is a non-halogenated organic solid.
I. Immediate Safety Protocols
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) and Handling Precautions:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against eye irritation from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust particles which may cause respiratory irritation. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Solids."
-
Do not mix this waste with halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant).
-
-
Waste Collection:
-
For small quantities of residual material (e.g., on weighing paper or spatulas), carefully wipe with a dry cloth or paper towel and place it in the designated waste container.
-
For larger quantities of the solid, carefully transfer it into the designated waste container, minimizing the generation of dust.
-
Empty containers of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is also considered hazardous waste and must be collected in a designated "Non-Halogenated Organic Solvent Waste" container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow your institution's specific procedures for hazardous waste pickup.
-
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Control and Contain: Prevent the spread of the solid material. Avoid generating dust.
-
Clean-up:
-
For small spills, gently sweep the solid material into a designated container for disposal.
-
Use a damp cloth or paper towel to wipe the area clean. The cleaning materials are also considered hazardous waste and must be disposed of accordingly.
-
-
Decontaminate: Thoroughly wash the affected area with soap and water.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Personal protective equipment for handling (3-Formyl-indol-1-yl)-acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for (3-Formyl-indol-1-yl)-acetic acid methyl ester, a compound requiring careful laboratory management. The following protocols are based on available hazard information and general best practices for handling indole derivatives and acetic acid esters. A thorough risk assessment should be performed by all personnel before commencing work.
Hazard Profile and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are outlined by the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][5][6] Always inspect gloves for tears or degradation before use.[1] |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat is mandatory to protect skin and clothing.[1][2] |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to prevent injury from spills or dropped objects.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
| Operational Step | Detailed Procedure |
| Engineering Controls | All work must be conducted in a well-ventilated laboratory with a certified chemical fume hood.[1][6][7] An eyewash station and safety shower must be readily accessible. |
| Weighing | Weigh the solid compound within the fume hood on a disposable weigh boat to contain any airborne particles. |
| Solution Preparation | When preparing solutions, slowly add the solid ester to the solvent to minimize the risk of splashing. |
| Storage | Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[5][8][9] Keep away from strong oxidizing agents and other incompatible materials.[9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to protect both laboratory personnel and the environment.
| Waste Category | Disposal Protocol |
| Solid Chemical Waste | Collect unused or expired compound in a designated, sealed hazardous waste container. |
| Liquid Chemical Waste | Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container. |
| Contaminated Materials | Dispose of all items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, in a designated solid hazardous waste container. |
| Spill Cleanup | For small spills, use an appropriate absorbent material, collect the waste in a sealed bag, and dispose of it as hazardous waste.[5] In the event of a large spill, evacuate the area and contact the appropriate emergency response team. |
Logical Workflow for Safe Handling
The following diagram illustrates the necessary steps for safely handling this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 7. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
